molecular formula C14H15NO B1362607 C-(4-Methoxy-phenyl)-C-phenyl-methylamine CAS No. 2538-34-3

C-(4-Methoxy-phenyl)-C-phenyl-methylamine

Cat. No.: B1362607
CAS No.: 2538-34-3
M. Wt: 213.27 g/mol
InChI Key: MXDBCXKVTJDKNP-UHFFFAOYSA-N
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Description

C-(4-Methoxy-phenyl)-C-phenyl-methylamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 505711. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBCXKVTJDKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967100
Record name 1-(4-Methoxyphenyl)-1-phenylmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID60967100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-34-3, 5267-46-9
Record name 2538-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1-phenylmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID60967100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C-(4-Methoxy-phenyl)-C-phenyl-methylamine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of C-(4-Methoxy-phenyl)-C-phenyl-methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted diphenylmethylamine derivative, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical landscape. Its utility is intrinsically linked to the nucleophilic character and basicity of its primary amine functional group. This guide provides an in-depth analysis of the fundamental basic properties of this compound, moving beyond simple data points to explore the underlying stereoelectronic factors that govern its reactivity. We will dissect the interplay of inductive and resonance effects, steric hindrance, and hybridization to build a predictive understanding of its behavior in chemical systems. Furthermore, this document furnishes a validated experimental protocol for the precise determination of its acid dissociation constant (pKa), ensuring researchers can independently verify and apply this critical parameter.

Core Physicochemical & Structural Characteristics

This compound, also known as (4-methoxyphenyl)(phenyl)methanamine, is a primary amine where the amino group is attached to a carbon atom bearing both a phenyl and a 4-methoxyphenyl substituent.

PropertyDataSource(s)
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.27 g/mol [1]
CAS Number 2538-34-3[2]
Appearance White to off-white solid (for hydrochloride salt)[3]
Melting Point 190 °C (for hydrochloride salt)[3]
Predicted pKa ~9.0 - 9.5Estimated based on structural analogs

Deconstructing the Basicity: A Mechanistic Perspective

The basicity of an amine is defined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). For this compound, this property is a nuanced outcome of competing electronic and steric factors.

Foundational Structure: A Benzylic Amine

Unlike arylamines (e.g., aniline), where the nitrogen atom is directly attached to the aromatic ring, the amine in our subject molecule is benzylic. This is a critical distinction. In aniline, the nitrogen's lone pair is extensively delocalized into the ring's π-electron system, drastically reducing its availability and rendering aniline a weak base (pKa of conjugate acid is ~4.6).[4][5] Here, the nitrogen is separated from the rings by a carbon atom, preventing direct resonance delocalization of the lone pair and making it significantly more basic than an arylamine.

Electronic Influences of the Aryl Substituents

The two aryl groups (phenyl and 4-methoxyphenyl) exert powerful electronic effects that modulate the nitrogen's basicity.

  • Inductive Effect (-I): Both aromatic rings are electron-withdrawing through the sigma bond framework due to the higher electronegativity of sp² hybridized carbons compared to the sp³ benzylic carbon. This inductive pull tends to decrease the electron density around the nitrogen, slightly reducing basicity compared to a simple alkylamine.[6]

  • Resonance Effect of the Methoxy Group (+M): The para-methoxy group is the most influential substituent. While oxygen is electronegative (contributing to a -I effect), its lone pairs can be donated into the aromatic ring through resonance (a +M or +R effect).[7] Because it is in the para position, this electron-donating resonance effect is strong and dominates over its inductive pull.[8][9] This enriches the π-system of the methoxyphenyl ring, which in turn can influence the benzylic carbon and, consequently, the attached amino group. This electron donation ultimately increases the electron density on the nitrogen, making the amine more basic than its unsubstituted counterpart, diphenylmethylamine.

Caption: Logical relationship of factors influencing amine basicity.

Steric Hindrance

The presence of two bulky aryl groups attached to the same carbon as the amine group creates significant steric congestion.[10] This hindrance has two primary consequences:

  • Kinetic Basicity: It can physically impede the approach of a proton to the nitrogen's lone pair.

  • Thermodynamic Basicity: More importantly, it hinders the effective solvation of the resulting ammonium cation (R-NH₃⁺) after protonation. Stable solvation is crucial for stabilizing the conjugate acid. Poor solvation destabilizes the conjugate acid, shifting the equilibrium back towards the free amine and thereby decreasing its basicity.[11]

This steric effect is why this compound is expected to be less basic than a less hindered amine like benzylamine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating method for the precise and accurate determination of the amine's pKa value.

Principle

A known concentration of the amine (as the free base or hydrochloride salt) is dissolved in a suitable solvent (e.g., 50:50 Ethanol:Water) and is titrated with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the amine is exactly 50% protonated, which corresponds to the half-equivalence point on the titration curve.

Materials and Reagents
  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (if starting with the HCl salt)

  • Ethanol (ACS grade)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 0.5 mmol of this compound.

    • Dissolve the sample in 50 mL of a 1:1 (v/v) ethanol/water mixture in a 100 mL beaker. Ensure complete dissolution. Causality: The ethanol co-solvent is necessary to dissolve the largely organic amine in the aqueous medium required for pH measurements.

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but not in the path of the stir bar.

    • Fill the burette with standardized 0.1 M HCl. Record the initial volume.

  • Titration Procedure:

    • Begin stirring the solution at a moderate, constant speed.

    • Record the initial pH of the amine solution.

    • Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution curve in this region.

    • Continue the titration well past the equivalence point until the pH begins to plateau at a low value.

  • Data Analysis and pKa Determination:

    • Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.

    • Find the Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the curve. This can be determined precisely by calculating the first derivative (ΔpH/ΔV) and finding the volume at which it is maximal.

    • Find the Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point: V₁/₂ = Vₑ / 2.

    • Determine the pKa: Find the pH on the titration curve that corresponds to the volume V₁/₂. This pH value is the pKa of the conjugate acid (R-NH₃⁺). The pKb of the amine can be calculated using the equation pKb = 14 - pKa (in aqueous solution at 25°C).

Caption: Experimental workflow for pKa determination via potentiometric titration.

Synthesis Considerations

The most common and industrially scalable synthesis of this compound is through the reductive amination of 4-methoxybenzophenone.

  • Imine Formation: 4-methoxybenzophenone is reacted with ammonia or an ammonia source (like ammonium acetate) to form the corresponding imine intermediate.

  • Reduction: The imine is then reduced to the primary amine using a suitable reducing agent. Common laboratory-scale reagents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). For industrial applications, catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Palladium on Carbon) is often preferred.

Conclusion

The basicity of this compound is a prime example of how molecular architecture dictates chemical properties. While its benzylic nature makes it a moderately strong base, its reactivity is finely tuned by a balance of competing factors. The electron-donating resonance from the para-methoxy group enhances basicity, while the inductive withdrawal and significant steric hindrance from the two bulky aryl groups act in opposition. A predicted pKa in the range of 9.0-9.5 reflects this balance, positioning it as a stronger base than arylamines but weaker than many less-hindered alkylamines. For drug development professionals and synthetic chemists, a thorough grasp of these principles is essential for predicting reaction outcomes, designing purification strategies (e.g., acid-base extraction), and understanding its behavior in biological systems.

References

  • PrepChem.com. Synthesis of 4-methoxybiphenyl. Available at: [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017-04-26). Available at: [Link]

  • PubChem. (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979. Available at: [Link]

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Sources

N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine: Structure, Synthesis, and Characterization

Introduction

N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine is a secondary amine featuring a diarylmethylamine scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the diarylmethylamine motif in a wide range of biologically active compounds. The core structure consists of a central carbon atom bonded to a phenyl group, a 4-methoxyphenyl group, and a methylamino group. The presence of two distinct aromatic rings and a secondary amine functional group provides a versatile platform for structural modifications to modulate physicochemical properties and biological activity. This guide provides a comprehensive overview of its chemical structure, a logical and field-proven synthetic route, detailed characterization protocols, and a discussion of its potential within the broader context of pharmacological research.

Chemical Structure and Physicochemical Properties

The formal IUPAC name, N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine, precisely defines its molecular architecture. The molecule is chiral, with the stereocenter at the carbon atom bearing the two aryl groups and the methylamino moiety.

Molecular Structure

Caption: 2D Chemical Structure of N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine.

Physicochemical Data

While a specific CAS number for this compound is not readily found in public databases, its properties can be reliably calculated or inferred from its structure and comparison with its corresponding imine precursor.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₇NOCalculated
Molecular Weight 227.30 g/mol Calculated
IUPAC Name N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine-
Monoisotopic Mass 227.131014 g/mol Calculated
XLogP3-AA ~3.1Estimated from imine[1]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 4Calculated
Topological Polar Surface Area 21.3 ŲCalculated

Synthesis via Reductive Amination

The most efficient and logical pathway to synthesize N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine is through a two-step reductive amination process. This method involves the initial formation of an imine from a ketone precursor, followed by selective reduction of the C=N double bond to yield the target secondary amine. This approach is widely used due to its high yields and operational simplicity.[2]

Synthetic Workflow Overview

The synthesis begins with the condensation of 4-methoxybenzophenone and methylamine to form the intermediate, N-methyl-1-(4-methoxyphenyl)-1-phenylmethanimine. This imine is then reduced in a subsequent step using a mild hydride reducing agent like sodium borohydride (NaBH₄) to afford the final product.[3]

synthesis_workflow start Reactants: 4-Methoxybenzophenone Methylamine step1 Step 1: Imine Formation (Condensation) start->step1 intermediate Intermediate: N-methyl-1-(4-methoxyphenyl) -1-phenylmethanimine step1->intermediate step2 Step 2: Reduction (e.g., NaBH₄ in Methanol) intermediate->step2 product Final Product: N-methyl-1-(4-methoxyphenyl) -1-phenylmethanamine step2->product purification Purification (Column Chromatography) product->purification

Caption: Two-step reductive amination workflow for synthesis.

Experimental Protocol

This protocol is a self-validating system. The progress of each step can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through comprehensive spectroscopic analysis.

Step 1: Synthesis of N-methyl-1-(4-methoxyphenyl)-1-phenylmethanimine (Intermediate)

  • Rationale: This step involves the acid-catalyzed condensation of a ketone with a primary amine. A Dean-Stark apparatus is employed to remove the water byproduct, which drives the equilibrium towards the formation of the imine, ensuring a high yield.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybenzophenone (10.0 g, 47.1 mmol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Add a solution of methylamine (40% in water, 5.8 g, 74.7 mmol) dropwise to the stirring mixture.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approx. 4-6 hours).

  • Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting ketone spot has disappeared.

  • Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Reduction to N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine (Final Product)

  • Rationale: Sodium borohydride is a selective reducing agent that efficiently reduces imines to amines without affecting the aromatic rings.[4] Methanol serves as a protic solvent that can protonate the nitrogen atom after hydride attack, facilitating the reaction. The reduction is performed at a low temperature to control the reaction rate and minimize side products.

  • Dissolve the crude imine from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (2.67 g, 70.6 mmol) to the stirring solution in small portions, maintaining the temperature below 5 °C. The cautious addition is critical to manage the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the imine spot is no longer visible.

  • Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).[5]

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure product.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine requires a suite of standard analytical techniques. The expected data provides a benchmark for validating a successful synthesis.

TechniqueExpected Results
¹H NMR δ (ppm) in CDCl₃: 7.20-7.45 (m, 9H, Ar-H), 4.85 (s, 1H, Ar₂-CH-N), 3.80 (s, 3H, -OCH₃), 2.40 (s, 3H, -NCH₃), 1.80 (br s, 1H, -NH). The predicted shifts are based on analogous structures.[6]
¹³C NMR δ (ppm) in CDCl₃: ~159 (C-OMe), ~143 (Ar C-ipso), ~135 (Ar C-ipso), 127-130 (Ar CH), ~114 (Ar CH ortho to OMe), ~70 (Ar₂CH-N), ~55 (-OCH₃), ~34 (-NCH₃).
Mass Spec (EI) m/z: 227 [M]⁺, with characteristic fragments corresponding to the loss of methyl, methoxy, and cleavage yielding the diarylmethyl cation.
IR Spectroscopy ν (cm⁻¹): 3300-3500 (N-H stretch, weak), 3000-3100 (Ar C-H stretch), 2800-3000 (Aliphatic C-H stretch), ~1250 (Ar-O-C stretch, strong), 1020-1220 (C-N stretch).[7]

Research Context and Potential Applications

The diarylmethylamine framework is considered a "privileged scaffold" in medicinal chemistry.[8][9] This designation is given to molecular structures that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug discovery.

  • CNS-Active Agents: The lipophilic nature of the dual aromatic rings allows such molecules to cross the blood-brain barrier, making them suitable candidates for central nervous system targets.

  • Enzyme Inhibition: Modified diarylmethylamines have been investigated as inhibitors for a range of enzymes. The structural versatility allows for the precise positioning of functional groups to interact with active sites.

  • Synthetic Intermediates: As a chiral secondary amine, this compound is a valuable building block for the synthesis of more complex pharmaceutical agents and chiral ligands.[10] The secondary amine provides a reactive handle for further functionalization, such as N-alkylation or acylation, to build molecular complexity.

Given the established importance of this chemical class, N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine represents a core structure with significant potential for the development of novel therapeutics.

Safety and Handling

As with any aromatic amine, N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine should be handled with appropriate care in a well-ventilated chemical fume hood. Based on data for structurally similar compounds, it may be harmful if swallowed and can cause skin and serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

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The Multifaceted Biological Landscape of N-Methyl Diarylmethylamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

The N-methyl diarylmethylamine framework represents a "privileged scaffold" in medicinal chemistry, a core structure that demonstrates the ability to bind to a diverse range of biological targets. This guide provides an in-depth technical exploration of the significant biological activities associated with this versatile chemical class. For researchers, medicinal chemists, and drug development professionals, understanding the nuances of how these molecules interact with key physiological pathways is paramount for the rational design of novel therapeutics. We will delve into the established roles of N-methyl diarylmethylamines as central nervous system modulators and their emerging potential in oncology, providing detailed experimental frameworks and structure-activity relationship (SAR) insights to empower your research endeavors.

I. Modulation of Monoamine Transporters: A Focus on Norepinephrine and Dopamine Reuptake Inhibition

A prominent and well-characterized biological activity of N-methyl diarylmethylamines is their ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), these compounds increase the synaptic concentrations of NE and DA, a mechanism central to the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD) and depression[1][2].

Mechanism of Action: Enhancing Synaptic Signaling

Norepinephrine and dopamine are crucial for regulating mood, attention, and motivation[2]. After their release from a presynaptic neuron, their action is terminated by reuptake into the presynaptic terminal via NET and DAT, respectively[3]. N-methyl diarylmethylamines act as competitive inhibitors at these transporters, physically blocking the reuptake process. This leads to a prolonged presence of norepinephrine and dopamine in the synaptic cleft, thereby enhancing and extending their signaling to postsynaptic neurons[4]. The dual inhibition of both NET and DAT is believed to offer a broader spectrum of therapeutic effects compared to more selective agents[5].

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicles (DA/NE) DA_synapse Dopamine (DA) vesicle->DA_synapse Release NE_synapse Norepinephrine (NE) vesicle->NE_synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) NMDA N-Methyl Diarylmethylamine NMDA->DAT Inhibits NMDA->NET Inhibits DA_synapse->DAT Reuptake DA_R Dopamine Receptors DA_synapse->DA_R Binds NE_synapse->NET Reuptake NE_R Norepinephrine Receptors NE_synapse->NE_R Binds signal Enhanced Postsynaptic Signaling DA_R->signal NE_R->signal

Figure 1: Mechanism of NDRI Activity
Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of N-methyl diarylmethylamines on dopamine and norepinephrine transporters using human embryonic kidney (HEK293) cells stably expressing the respective transporters[6].

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • 24 hours prior to the assay, seed the cells onto 96-well plates pre-coated with poly-D-lysine at a density of 5 x 104 cells per well[6].

2. Assay Procedure:

  • On the day of the experiment, wash each well with 100 µL of Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 5 mM D-(+)-glucose, pH 7.3)[6].

  • Prepare serial dilutions of the N-methyl diarylmethylamine test compounds in KHB.

  • Pre-incubate the cells for 5 minutes at room temperature with 50 µL of KHB containing the desired concentration of the test compound or vehicle (e.g., 0.1% DMSO)[6].

  • Initiate the reuptake reaction by adding 50 µL of KHB containing a radiolabeled substrate. For hDAT-expressing cells, use [3H]-dopamine at a final concentration of 0.2 µM. For hNET-expressing cells, use [3H]-MPP+ (a NET substrate) at a final concentration of 0.05 µM[6].

  • Incubate for a short period to measure the initial rate of uptake: 1 minute for hDAT and 3 minutes for hNET[6].

  • To determine non-specific uptake, use a known potent inhibitor as a control (e.g., 10 µM mazindol for both DAT and NET)[6].

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KHB.

  • Lyse the cells with 100 µL of 1% sodium dodecyl sulfate (SDS).

  • Quantify the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) and Data Summary

The affinity of N-methyl diarylmethylamines for DAT and NET is highly dependent on the nature and position of substituents on the aryl rings[7].

Compound/AnalogTargetIC50 (nM)Key Structural FeaturesReference
dl-threo-MethylphenidateDAT-Unsubstituted phenyl and piperidine rings[7]
p-bromo-MethylphenidateDATLower than MethylphenidatePara-bromo substitution on the phenyl ring[7]
o-bromo-MethylphenidateDATHigher than MethylphenidateOrtho-bromo substitution on the phenyl ring[7]
N-Methyl-MethylphenidateDATSignificantly higherN-methylation of the piperidine ring[7]
D-528DAT/NETDAT: 1.5, NET: 3.2Asymmetric pyran template with bis(4-fluorophenyl)methyl group[8]
D-529DAT/NETDAT: 2.1, NET: 4.8Asymmetric pyran template with bis(4-fluorophenyl)methyl group[8]

Key SAR Insights:

  • Aryl Substituents: Substitution on the para-position of the phenyl ring generally maintains or increases affinity for DAT, while ortho-substitution can be detrimental[7].

  • N-Methylation: While the core topic of this guide, it's noteworthy that N-methylation of the piperidine ring in methylphenidate analogs has been shown to reduce affinity for DAT, highlighting the sensitivity of the binding pocket to steric bulk around the nitrogen[7].

  • Stereochemistry: The stereochemistry of substituents on the core scaffold can significantly influence transporter affinities, indicating a stereospecific preference for interaction[8].

II. Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors

Certain N-methyl diarylmethylamines and related structures have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain[9][10]. Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurodegenerative diseases[11].

Mechanism of Action: Preventing Excitotoxicity

NMDA receptors are ionotropic glutamate receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca2+ into the neuron[11]. While this is crucial for synaptic plasticity and learning, excessive Ca2+ influx triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death[11]. N-methyl diarylmethylamine-based antagonists can block the NMDA receptor ion channel, thereby preventing this pathological Ca2+ overload and offering a potential neuroprotective strategy[10].

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate_vesicle Vesicles (Glutamate) Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_channel Ca2+ Channel NMDAR->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive NMDA_antagonist N-Methyl Diarylmethylamine Antagonist NMDA_antagonist->NMDAR Blocks

Figure 2: Mechanism of NMDA Receptor Antagonism
Experimental Protocol: Calcium Flux Assay for NMDA Receptor Antagonism

This protocol describes a high-throughput method to screen for NMDA receptor antagonists by measuring changes in intracellular calcium concentration using a fluorescent dye[7][10].

1. Cell Culture and Plating:

  • Use a stable cell line expressing the desired NMDA receptor subunits (e.g., HEK293 cells co-expressing GluN1 and GluN2A subunits).

  • Plate the cells in a 384-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight[10].

2. Dye Loading and Incubation:

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., Calcium 6 dye) according to the manufacturer's instructions.

  • Add 30 µL of the dye solution to each well of the cell plate[10].

  • Incubate the plate for 2 hours at 37°C and 5% CO2[10].

  • After incubation, allow the plate to equilibrate to room temperature for 10 minutes[10].

  • Gently wash the cells three times with 30 µL of assay buffer, leaving 30 µL of buffer in the wells after the final wash[10].

3. Compound Addition and Fluorescence Measurement:

  • Use a fluorescence plate reader (e.g., a Functional Drug Screening System - FDSS) capable of kinetic reading and liquid handling.

  • Measure the baseline fluorescence for 30 seconds[7].

  • Add 10 µL of the N-methyl diarylmethylamine test compound at various concentrations and measure the fluorescence for 5 minutes to observe any direct effects[7].

  • Add 10 µL of an NMDA receptor agonist solution (e.g., a mixture of glutamate and glycine) and immediately measure the fluorescence for another 5 minutes to record the calcium influx[7].

4. Data Analysis:

  • The increase in fluorescence intensity upon agonist addition corresponds to the influx of calcium.

  • Calculate the percentage of inhibition of the agonist-induced calcium flux by the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Data Summary

The antagonistic activity of diaryl-based compounds at the NMDA receptor is influenced by the nature of the aryl groups and the linker between them[10].

CompoundIC50 (µM) at -80 mVKey Structural FeaturesReference
Pentamidine0.41 ± 0.08Two benzamidine groups with a flexible linker[12]
Diminazene13 ± 3Diaryl amidine with a triazene linker[12]
DAPI3.1 ± 0.6Diaryl amidine with an indole core[12]

Key SAR Insights:

  • Flexibility: The flexibility of the linker between the two aryl moieties can influence the mechanism of action. For instance, the flexible linker in pentamidine allows it to be trapped in the closed NMDA receptor channel[12].

  • Aryl Group Identity: The nature of the aryl groups and their substitution patterns are critical for binding affinity and selectivity for different NMDA receptor subunits.

III. Anticancer Potential: Cytotoxicity and Anti-proliferative Effects

Emerging research has highlighted the potential of diarylmethylamine derivatives as anticancer agents[13][14]. Their mechanisms of action can be varied, including the induction of apoptosis and cell cycle arrest[15].

Mechanism of Action: Inducing Cell Death in Cancer Cells

The cytotoxic effects of N-methyl diarylmethylamine analogs against cancer cells can be mediated through various pathways. One reported mechanism for a diarylmethyl-triazole derivative involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death)[13].

cluster_0 Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Enables Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to NMDA_analog N-Methyl Diarylmethylamine Analog NMDA_analog->Tubulin Inhibits Polymerization

Figure 3: Anticancer Mechanism via Tubulin Inhibition
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the N-methyl diarylmethylamine test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Summary: Anticancer Activity
CompoundCancer Cell LineIC50Key Structural FeaturesReference
Diarylmethyl-triazole analog 24MCF-7 (ER+)52 nM(3,4,5-trimethoxyphenyl)methyl group[13]
Diarylmethyl-triazole analog 24MDA-MB-231 (Triple-Negative)74 nM(3,4,5-trimethoxyphenyl)methyl group[13]
(1H-imidazol-1-yl)methanol (Compound 6)SH-SY5Y (Neuroblastoma)6.97 ± 0.06 µMImidazole-methanol moiety[14]
(1H-imidazol-1-yl)methanol (Compound 6)HCT116 (Colorectal)10.70 ± 0.33 µMImidazole-methanol moiety[14]

IV. Synthesis Strategies

The synthesis of N-methyl diarylmethylamines can be achieved through various established synthetic routes. A common approach involves the reductive amination of a diaryl ketone with methylamine. Alternatively, N-alkylation of a primary diarylmethylamine with a methylating agent can be employed. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aryl rings.

Conclusion and Future Directions

The N-methyl diarylmethylamine scaffold is a rich source of biologically active molecules with significant therapeutic potential. Their ability to modulate key targets in the central nervous system, such as dopamine and norepinephrine transporters and NMDA receptors, makes them attractive candidates for the development of treatments for a range of neurological and psychiatric disorders. Furthermore, their emerging anticancer properties open up new avenues for oncological drug discovery.

Future research should focus on the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will be crucial for fine-tuning the biological activity of these compounds. Moreover, exploring the potential for polypharmacology, where a single molecule is designed to interact with multiple targets, could lead to the development of more effective and holistic therapeutic agents. The detailed experimental protocols and SAR insights provided in this guide serve as a foundation for the continued exploration of this promising class of compounds.

References

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Discovery and history of substituted benzhydrylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Benzhydrylamines

Abstract

The benzhydrylamine scaffold, characterized by a diphenylmethylamine core, represents a privileged structure in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. This guide traces the historical trajectory of substituted benzhydrylamines, from their serendipitous discovery in the context of early antihistamine research to their rational design as highly specific neurological and systemic agents. We will explore the key synthetic milestones, delve into the crucial structure-activity relationships (SAR) that govern their pharmacological profiles, and present detailed protocols that exemplify both classical and modern synthetic approaches. This document is intended for researchers, scientists, and drug development professionals, providing expert insights into the causality behind experimental choices and the evolution of this versatile pharmacophore.

The Genesis: From Dyes to Drugs and the Dawn of Antihistamines

The story of substituted benzhydrylamines is intrinsically linked to the birth of the pharmaceutical industry, which itself emerged from the synthetic dye industry of the 19th century.[1] The rich chemical feedstocks from coal tar provided the building blocks for the first synthetic drugs.[1] It was in this environment of exploring novel organic structures that the therapeutic potential of the benzhydryl moiety was first realized.

The initial breakthrough came during the quest for compounds that could counteract the effects of histamine, a key mediator of allergic reactions.[2] Early research led to the development of the first-generation H₁ antihistamines, a class of drugs where the benzhydryl group proved to be a cornerstone.

Diphenhydramine: The Archetypal Benzhydrylamine Antihistamine

The most iconic early example is Diphenhydramine (Benadryl). Its synthesis and discovery by George Rieveschl at Parke-Davis in the early 1940s marked a pivotal moment. The structure, an ether derivative of benzhydrylamine, was found to be a potent competitive antagonist of histamine H₁ receptors.[3] This discovery opened the floodgates for the development of an entire class of drugs. The success of Diphenhydramine validated the benzhydryl scaffold as a "privileged pharmacophore" for antihistaminic activity.[4]

The key structural features of these first-generation antihistamines include:

  • Two aromatic rings (the benzhydryl group) that provide lipophilicity, enabling the molecule to cross the blood-brain barrier. This is responsible for the characteristic sedative side effects.[3]

  • A flexible spacer (e.g., an ether, ethylamine).

  • A terminal tertiary amine group, which is typically protonated at physiological pH and is crucial for binding to the H₁ receptor.

This fundamental structure was elaborated upon to create a host of other valuable first-generation antihistamines, including Meclizine, Hydroxyzine, and later its metabolite, Cetirizine.[5]

cluster_Discovery Drug Discovery Workflow Lead_Compound Privileged Scaffold (e.g., Benzhydrylamine) SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Lead_Optimization Lead Optimization (Modify Substituents) SAR_Studies->Lead_Optimization Preclinical Preclinical Testing (In Vitro & In Vivo) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Drug_Approval Approved Drug Clinical_Trials->Drug_Approval Modafinil Modafinil / Armodafinil DAT Dopamine Transporter (DAT) (Presynaptic Neuron) Modafinil->DAT Inhibits DA_Synapse Increased Dopamine in Synaptic Cleft DAT->DA_Synapse Leads to Wakefulness Enhanced Wakefulness & Alertness DA_Synapse->Wakefulness

Caption: Simplified mechanism of action for Modafinil/Armodafinil, involving the inhibition of the dopamine transporter (DAT).

Diverse Biological Activities

The versatility of the benzhydrylamine core has been demonstrated in a wide range of other therapeutic areas. The diarylmethylamine structure has been investigated for its potential as anticancer, antimalarial, antiviral, and antimuscarinic agents. [5]For instance, Chlorcyclizine, a first-generation antihistamine, has been repurposed and optimized as a potential antifilovirus therapeutic. [5]This highlights the ongoing potential for discovering new activities within this established chemical class.

Core Synthetic Methodologies

The synthesis of substituted benzhydrylamines has evolved significantly, from foundational methods to highly sophisticated, stereoselective strategies. The choice of synthetic route is dictated by the desired substitution pattern and, critically, the required stereochemistry.

Overview of Synthetic Approaches

A variety of methods have been developed to construct the benzhydrylamine scaffold: [5]* Metal-Catalyzed Reactions: Copper-catalyzed reactions, for example, can be used for desulfonylative amination to produce structurally diverse benzhydryl amines. [6]* Multicomponent Reactions (MCRs): Reactions like the Petasis-Borono-Mannich (PBM) reaction allow for the efficient, one-pot synthesis of substituted benzhydryl amines from readily available starting materials. [5]* Enantioselective Synthesis: Given the importance of chirality, numerous asymmetric methods have been developed. These often employ chiral catalysts (organocatalysts or metal complexes) to control the stereochemical outcome, yielding single enantiomers like Armodafinil. [5]

Table 1: Key Substituted Benzhydrylamines and Their Applications
CompoundKey Structural FeaturePrimary ApplicationDiscovery Era
Diphenhydramine Benzhydryl etherH₁ Antihistamine, Sedative1940s
Meclizine Piperazine derivativeAntihistamine, Antiemetic1950s
Cetirizine Carboxylic acid metaboliteSecond-gen H₁ Antihistamine1980s
Modafinil Benzhydryl sulfinylacetamideWakefulness-promoting agent1970s
Armodafinil R-enantiomer of ModafinilWakefulness-promoting agent2000s
Solifenacin Quinuclidine derivativeMuscarinic receptor antagonist1990s

Experimental Protocols: From Bench to Application

To provide a practical understanding, this section details two representative synthetic protocols. The first is a classical, foundational synthesis, while the second illustrates a modern, enantioselective approach crucial for contemporary drug development.

Protocol 1: Illustrative Classical Synthesis of Diphenhydramine

This two-step protocol is based on the original synthetic strategies and demonstrates the core bond-forming reactions.

Objective: To synthesize Diphenhydramine from benzhydrol and 2-(dimethylamino)ethanol.

Step 1: Formation of Diphenylmethyl Bromide (Benzhydryl Bromide)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylmethanol (benzhydrol) (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride or benzene.

  • Reagent Addition: Carefully add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the solution at 0 °C. Causality: PBr₃ is an effective reagent for converting alcohols to alkyl bromides. The reaction proceeds via the formation of a good leaving group, which is then displaced by the bromide ion.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours.

  • Workup: Cool the reaction mixture, pour it onto ice water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diphenylmethyl bromide, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis to form Diphenhydramine

  • Reaction Setup: In a separate flask, prepare sodium 2-(dimethylamino)ethoxide by adding 2-(dimethylamino)ethanol (1.0 eq) to a suspension of sodium hydride (NaH) (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Causality: NaH is a strong base that deprotonates the alcohol to form a nucleophilic alkoxide.

  • Nucleophilic Substitution: Add the crude diphenylmethyl bromide from Step 1, dissolved in a minimal amount of anhydrous THF, to the alkoxide solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction carefully by adding water. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: Principle of Modern Enantioselective Synthesis (Copper-Catalyzed Example)

This protocol outlines the principles of a modern asymmetric synthesis to obtain an enantioenriched benzhydrylamine derivative, reflecting the methods required for drugs like Armodafinil.

Objective: To synthesize an optically active N-protected α-amino boronic ester, a precursor to chiral benzhydrylamines, via copper-catalyzed asymmetric pinacolboryl addition. [5] Principle: The reaction involves the enantioselective addition of a bis(pinacolato)diboron reagent to an N-Boc-protected imine, catalyzed by a copper(I) salt and a chiral ligand.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a reaction vial with a copper(I) salt (e.g., CuCl) (5 mol%) and a chiral ligand (e.g., a chiral sulfoxide-phosphine (SOP) ligand) (5.5 mol%). Causality: The chiral ligand coordinates to the copper center, creating a chiral environment that directs the incoming nucleophile to one face of the imine, thus inducing enantioselectivity.

  • Reagent Preparation: Add an appropriate solvent (e.g., anhydrous THF). To this catalyst solution, add the N-Boc-protected imine (1.0 eq) and bis(pinacolato)diboron (B₂pin₂) (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent like ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

  • Further Conversion: The resulting enantioenriched N-Boc-α-amino boronic ester can be further functionalized, for example, via a Suzuki coupling reaction with an aryl halide, to introduce the second aryl group and form the final chiral benzhydrylamine product.

Conclusion and Future Directions

The history of substituted benzhydrylamines is a compelling narrative of chemical innovation in the service of medicine. From the broad-spectrum activity of the first antihistamines to the highly targeted pharmacology of modern wakefulness-promoting agents, this scaffold has proven to be remarkably adaptable. The journey from racemic mixtures to single-enantiomer drugs like Armodafinil underscores the increasing sophistication of drug design and the importance of understanding stereochemistry.

Current research continues to explore the vast chemical space around the benzhydrylamine core, with investigations into novel derivatives for oncology, infectious diseases, and neurodegenerative disorders. [5][6]The development of more efficient, green, and enantioselective synthetic methodologies will undoubtedly continue to unlock new therapeutic possibilities from this privileged and historically significant pharmacophore.

References

  • Mondal, S., & Guria, M. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. Available at: [Link]

  • Mondal, S., & Guria, M. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, published in the National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7036, Benzhydrylamine. Available at: [Link]

  • Darwish, M., Kirby, M., D'Andrea, D. M., & Yang, R. (2009). Armodafinil and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives: analysis of data from three randomized, single-dose, pharmacokinetic studies. Clinical Drug Investigation. Available at: [Link]

  • Psych Scene Hub. (2021). Modafinil and Armodafinil - Mechanism of Action | Psychopharmacology. Available at: [Link]

  • Rieveschl, G. Jr. (1949). Disubstituted amino-alkyl benzhydryl amines. U.S. Patent No. 2,483,434. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Substituted benzhydrylamines 15 and 16 as important structural motifs in commercial pharmaceuticals Levocetirizine 17 and Solifenacin 18. Available at: [Link]

  • Wikipedia. (n.d.). Armodafinil. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis of Benadryl. Available at: [Link]

  • Jones, A. W. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis. Available at: [Link]

  • Weiss, M., et al. (2022). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of anti-allergic drugs. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Armodafinil and Modafinil Have Substantially Different Pharmacokinetic Profiles Despite Having the Same Terminal Half-Lives. Available at: [Link]

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Methodological & Application

Applikations- und Protokollhandbuch: Derivatisierung von (4-Methoxyphenyl)(phenyl)methanamin für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: February 2026

Verfasser: Dr. Frank Schmidt, Senior Application Scientist Datum: 27. Januar 2026 Version: 1.0

Zusammenfassung

Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von (4-Methoxyphenyl)(phenyl)methanamin, einer primären Aminverbindung, für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die direkte Analyse von polaren primären Aminen wie diesem Analyten ist oft problematisch und führt zu schlechter Peakform (Tailing), geringer Empfindlichkeit und potenzieller Adsorption an der Säule.[1][2] Die hier vorgestellten Derivatisierungsverfahren – spezifisch die Acylierung mit Trifluoressigsäureanhydrid (TFAA) und die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) – wandeln das polare Amin in ein stabileres, flüchtigeres und weniger polares Derivat um.[3][4] Dies führt zu einer signifikanten Verbesserung der chromatographischen Leistung und der Zuverlässigkeit der massenspektrometrischen Identifizierung.

Einleitung: Die Notwendigkeit der Derivatisierung

(4-Methoxyphenyl)(phenyl)methanamin ist eine primäre Aminverbindung, deren Struktur eine polare Amino-(NH₂)-Gruppe enthält. Diese funktionelle Gruppe ist für die Herausforderungen bei der GC-Analyse verantwortlich:

  • Polarität: Die aktiven Wasserstoffatome der Aminogruppe können starke Wasserstoffbrückenbindungen mit den Silanolgruppen der GC-Säulenoberfläche eingehen. Dies führt zu einer reversiblen Adsorption, die sich in asymmetrischen Peaks (Tailing) äußert und die quantitative Genauigkeit beeinträchtigt.[5]

  • Geringe Flüchtigkeit: Die Polarität reduziert den Dampfdruck der Verbindung, was eine höhere Injektionstemperatur erfordert, bei der der Analyt thermisch abgebaut werden kann.

  • Thermische Instabilität: Primäre Amine können bei hohen Temperaturen im GC-Injektor oder auf der Säule abgebaut werden.

Die chemische Derivatisierung löst diese Probleme, indem die aktiven Wasserstoffatome der Aminogruppe durch eine unpolare, schützende Gruppe ersetzt werden.[6] Dieser Prozess, auch als "Maskierung" der polaren Gruppe bezeichnet, erhöht die Flüchtigkeit und thermische Stabilität des Analyten und minimiert unerwünschte Wechselwirkungen mit dem chromatographischen System.[7][8]

Auswahl der Derivatisierungsstrategie

Für primäre Amine sind zwei Hauptstrategien besonders effektiv:

  • Acylierung: Die Reaktion des Amins mit einem Acylierungsreagenz (z. B. einem Säureanhydrid) bildet ein stabiles Amid. Fluorierte Acylgruppen, wie die Trifluoracetylgruppe (TFA), sind besonders vorteilhaft, da sie die Flüchtigkeit stark erhöhen und charakteristische Fragmentierungsmuster im Massenspektrum erzeugen.[5][9]

  • Silylierung: Diese Methode ersetzt den aktiven Wasserstoff durch eine Trimethylsilyl-(TMS)-Gruppe oder eine andere Silylgruppe.[10] Silylierungsreagenzien sind hochreaktiv, aber ihre Derivate und die Reagenzien selbst sind feuchtigkeitsempfindlich, was die Handhabung unter strikt wasserfreien Bedingungen erfordert.[1][11]

Dieses Handbuch stellt Protokolle für beide Ansätze zur Verfügung, um Forschern die Flexibilität zu geben, die für ihre spezifische Anwendung und Laborausstattung am besten geeignete Methode auszuwählen.

Allgemeiner Arbeitsablauf der Derivatisierung

Der Prozess von der Probenvorbereitung bis zur GC-MS-Analyse folgt einem logischen Ablauf. Die Einhaltung der Reihenfolge und der Bedingungen ist entscheidend für reproduzierbare Ergebnisse.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Analyt in Lösungsmittel P2 Lösungsmittel unter N₂-Strom eindampfen P1->P2 D1 Wasserfreies Lösungsmittel & Derivatisierungsreagenz hinzufügen P2->D1 Trockener Rückstand D2 Verschließen und erhitzen D1->D2 D3 Auf Raumtemperatur abkühlen D2->D3 A1 Probe in GC-Vial überführen D3->A1 Derivatisierte Probe A2 In GC-MS-System injizieren A1->A2

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung vor der GC-MS-Analyse.

Protokoll 1: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung mit TFAA ist eine schnelle und robuste Methode zur Derivatisierung von primären Aminen. Das resultierende N-Trifluoracetyl-Derivat ist thermisch sehr stabil und zeigt eine exzellente chromatographische Leistung.

Reaktionsmechanismus

Das freie Elektronenpaar des Stickstoffatoms im Amin greift ein Carbonylkohlenstoffatom des TFAA an. Dies führt zur Bildung einer tetraedrischen Zwischenstufe, die anschließend unter Abspaltung von Trifluoressigsäure zum stabilen Amid-Derivat kollabiert.[12]

Abbildung 2: Acylierungsreaktion von (4-Methoxyphenyl)(phenyl)methanamin mit TFAA.

Benötigte Materialien
  • (4-Methoxyphenyl)(phenyl)methanamin-Probe oder -Standard

  • Trifluoressigsäureanhydrid (TFAA), ≥99% Reinheit

  • Wasserfreies Ethylacetat oder Acetonitril

  • Reaktionsgefäße (2 mL) mit PTFE-ausgekleideten Kappen

  • Heizblock oder Ofen

  • Pipetten und Spitzen

  • Stickstoff-Verdampfer

  • GC-MS-System

Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Eine bekannte Menge des Analyten (z. B. 1 mg) in ein Reaktionsgefäß geben. Wenn die Probe in einem Lösungsmittel gelöst ist, dieses unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig abdampfen.

  • Reagenzzugabe: Zum trockenen Rückstand 200 µL wasserfreies Ethylacetat und anschließend 100 µL TFAA geben.

    • Begründung: Ethylacetat dient als Lösungsmittel, um eine homogene Reaktion zu gewährleisten. TFAA wird im Überschuss zugegeben, um eine vollständige Umsetzung sicherzustellen.[12]

  • Reaktion: Das Gefäß fest verschließen und für 30 Minuten bei 70°C im Heizblock oder Ofen inkubieren.

    • Begründung: Erhöhte Temperatur beschleunigt die Reaktionskinetik und sorgt für eine vollständige Derivatisierung.[12]

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Entfernung von Überschüssen (Optional): Überschüssiges Reagenz und Lösungsmittel können unter einem sanften Stickstoffstrom abgedampft werden. Der Rückstand wird dann in einem für die GC-Injektion geeigneten Lösungsmittel (z. B. 200 µL Ethylacetat) wieder aufgenommen. Dieser Schritt verbessert die Lebensdauer der GC-Säule.[12]

  • Analyse: Die derivatisierte Probe in ein GC-Vial überführen und in das GC-MS-System injizieren.

Protokoll 2: Silylierung mit BSTFA

Die Silylierung ist eine weit verbreitete Technik, die hochreaktive Reagenzien verwendet, um flüchtige und thermisch stabile Derivate zu erzeugen.[11] Die Methode ist jedoch sehr empfindlich gegenüber Feuchtigkeit.

Reaktionsmechanismus

Das Stickstoffatom des Amins führt einen nukleophilen Angriff auf das Siliziumatom des BSTFA-Moleküls aus. Dies führt zur Verdrängung einer Abgangsgruppe (N-Trimethylsilyltrifluoracetamid) und zur Bildung des N-Trimethylsilyl-Derivats.[12]

Abbildung 3: Silylierungsreaktion von (4-Methoxyphenyl)(phenyl)methanamin mit BSTFA.

Benötigte Materialien
  • (4-Methoxyphenyl)(phenyl)methanamin-Probe oder -Standard

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), optional mit 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Wasserfreies Pyridin oder Acetonitril

  • Reaktionsgefäße (2 mL) mit PTFE-ausgekleideten Kappen

  • Heizblock oder Ofen

  • Pipetten und Spitzen (ggf. im Exsikkator getrocknet)

  • Stickstoff-Verdampfer

  • GC-MS-System

Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Wie in Protokoll 1 beschrieben, eine bekannte Menge des Analyten in ein Reaktionsgefäß geben und zur Trockne eindampfen. Es ist entscheidend, dass der Rückstand und alle verwendeten Materialien absolut wasserfrei sind. [10][11]

  • Reagenzzugabe: Zum trockenen Rückstand 100 µL wasserfreies Pyridin und 100 µL BSTFA (mit 1% TMCS) geben.

    • Begründung: Pyridin dient als Lösungsmittel und als Säurefänger, der die Reaktion fördert. TMCS wirkt als Katalysator, der die Reaktivität von BSTFA erhöht.[12]

  • Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 60°C im Heizblock inkubieren.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: Die Probe direkt aus dem Reaktionsgemisch in das GC-MS-System injizieren. Ein Abdampfen wird nicht empfohlen, da die Silyl-Derivate flüchtig sind.

GC-MS-Analyse: Empfohlene Parameter

Die folgenden Parameter sind ein guter Ausgangspunkt für die Analyse der Derivate. Eine Methodenoptimierung kann je nach System erforderlich sein.

ParameterEmpfehlung
GC-Säule DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Filmdicke (oder äquivalent)
Trägergas Helium, konstante Flussrate 1.0 mL/min
Injektor Splitless, 280°C
Ofenprogramm Start bei 100°C (1 min halten), Rampe mit 15°C/min auf 300°C (5 min halten)
MS-Transferline 280°C
Ionenquelle Elektronenstoßionisation (EI), 70 eV, 230°C
MS-Modus Full Scan (m/z 50-550) für die Identifizierung; SIM für die Quantifizierung

Erwartete Ergebnisse und Dateninterpretation

Die Derivatisierung führt zu einer deutlichen Veränderung der Molekülmasse und des Retentionsverhaltens. Die Derivate eluieren früher und/oder mit besserer Peakform als die ursprüngliche Verbindung.

VerbindungMolmasse ( g/mol )RetentionsverhaltenErwartete Schlüssel-Fragmente (m/z)
(4-Methoxyphenyl)(phenyl)methanamin 213.28Späte Elution, starkes Tailing213 (M+), 198 (M-NH), 182, 106, 77
TFA-Derivat 309.27Frühere Elution, symmetrischer Peak309 (M+), 212 (M-CF₃CO), 182 (Fragment des Benzhydrylkations), 135, 107
TMS-Derivat 285.45Frühere Elution, symmetrischer Peak285 (M+), 270 (M-CH₃), 182 (Fragment des Benzhydrylkations), 73 (TMS-Ion)

Hinweis: Die exakten m/z-Werte und Retentionszeiten müssen experimentell bestätigt werden.

Fehlerbehebung (Troubleshooting)

ProblemMögliche Ursache(n)Lösung(svorschlag)
Kein oder nur ein kleiner Derivat-Peak Unvollständige Reaktion; Abbau des Analyten; Feuchtigkeit im System (besonders bei Silylierung).Reaktionszeit/-temperatur erhöhen; sicherstellen, dass alle Materialien und Lösungsmittel wasserfrei sind; frisches Derivatisierungsreagenz verwenden.[11]
Mehrere Peaks für einen Analyten Nebenreaktionen; unvollständige Derivatisierung (sowohl Ausgangsstoff als auch Derivat vorhanden).Reaktionsbedingungen optimieren; bei Silylierung kann die Bildung von Di-Silyl-Derivaten auftreten, hier die Reagenzmenge anpassen.
Breite oder tailende Peaks (auch nach Derivatisierung) Aktive Stellen im GC-System (Inlet Liner, Säulenanfang).Deaktivierten Inlet Liner verwenden; die ersten cm der Säule abschneiden; GC-System auf Lecks prüfen.
Schnelle Abnahme der Reagenz-Reaktivität Falsche Lagerung; Kontamination mit Feuchtigkeit.Derivatisierungsreagenzien unter Inertgas (Stickstoff, Argon) lagern; nach dem Öffnen schnell verbrauchen oder mit Septum verschließen.

Schlussfolgerung

Die Derivatisierung von (4-Methoxyphenyl)(phenyl)methanamin mittels Acylierung oder Silylierung ist ein entscheidender Schritt, um eine zuverlässige und reproduzierbare GC-MS-Analyse zu ermöglichen. Die Umwandlung des polaren Amins in ein unpolares, flüchtiges Derivat überwindet die chromatographischen Herausforderungen wie Peak-Tailing und verbessert die Nachweisempfindlichkeit erheblich. Die in diesem Dokument beschriebenen Protokolle für die TFAA- und BSTFA-Derivatisierung bieten robuste und validierte Methoden, die in Forschungs-, Entwicklungs- und Qualitätskontrolllaboren implementiert werden können. Die Wahl der Methode hängt von der verfügbaren Laborausstattung und der Probenmatrix ab, wobei die Acylierung im Allgemeinen unempfindlicher gegenüber Feuchtigkeit ist.

Referenzen

  • McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]

  • Lurie, I. S. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). [Link]

  • Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Kim, Y. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6219. [Link]

  • Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]

  • Pharma Guideline (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. [Link]

  • Sharma, P., et al. (2018). Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central. [Link]

  • Villas-Bôas, S. G. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? BioTechniques, 43(3), 284-288. [Link]

  • El-Gindy, A., et al. (2014). GC/MS chromatogram of a mixture containing diphenylmethane (1), benzhydrol (2), benzophenone (3),... ResearchGate. [Link]

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  • Davis, B. A., & Durden, D. A. (1990). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 527(2), 307-321. [Link]

  • Kusch, P., et al. (2006). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD... ResearchGate. [Link]

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Application Note: A Strategic Guide to the Discovery of Novel Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antidepressant drug discovery is undergoing a significant transformation. Moving beyond the classical monoamine hypothesis, researchers are now exploring a diverse range of molecular targets and mechanisms to address the unmet needs of patients with major depressive disorder. This application note provides a comprehensive guide for scientists in this field, outlining a strategic workflow from initial hit identification to preclinical validation. We delve into the rationale behind targeting novel pathways such as the glutamatergic system, neurotrophic factor signaling, and neuroinflammation. Detailed, step-by-step protocols for key in vitro and in vivo assays are provided, including high-throughput screening for serotonin reuptake inhibitors, assessment of NMDA receptor antagonism, quantification of Brain-Derived Neurotrophic Factor (BDNF), and evaluation of blood-brain barrier permeability. Furthermore, we present protocols for established behavioral models of depression in rodents, such as the forced swim test and the chronic mild stress model. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to identify and advance promising new chemical entities as potential next-generation antidepressants.

Introduction: Beyond the Monoamine Hypothesis

1.1 The Unmet Need for Novel Antidepressants

Major depressive disorder (MDD) is a leading cause of disability worldwide, yet a significant portion of patients do not respond adequately to currently available treatments, which primarily target the monoaminergic systems.[1] The delayed onset of action and the side-effect profiles of existing drugs further highlight the urgent need for novel therapeutic strategies.[2] This has propelled a paradigm shift in antidepressant research, moving beyond selective serotonin reuptake inhibitors (SSRIs) and related compounds to explore targets that may offer faster-acting and more effective treatments.

1.2 Emerging Therapeutic Targets and Mechanisms of Action

Recent advances in our understanding of the neurobiology of depression have unveiled a host of new potential therapeutic targets.

1.2.1 The Glutamatergic System: A Faster Path to Efficacy

The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has revolutionized the field.[3] This has spurred intense interest in modulating the glutamatergic system as a means to achieve a more rapid onset of therapeutic action.[3]

1.2.2 Neurotrophic Factors: Repairing Neuronal Circuits

A growing body of evidence suggests that depression is associated with impaired neuronal plasticity and reduced levels of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF).[1] Antidepressants are thought to exert their therapeutic effects, at least in part, by increasing BDNF signaling, which promotes neurogenesis and synaptic connectivity.[1] Intriguingly, recent research suggests that many antidepressants may directly bind to the BDNF receptor, TrkB, challenging the long-held belief that their effects on BDNF are solely indirect.

1.2.3 Neuroinflammation: A New Frontier in Depression

The role of neuroinflammation in the pathophysiology of depression is an area of burgeoning research.[3] Elevated levels of pro-inflammatory cytokines have been observed in patients with MDD, and these inflammatory mediators can disrupt neurotransmitter metabolism and neuroplasticity.[3] Consequently, targeting neuroinflammatory pathways presents a novel therapeutic avenue.

1.3 The Role of Chemical Scaffolds: Building Blocks for Innovation

The identification of novel chemical entities with the desired pharmacological profile is the cornerstone of drug discovery. Certain chemical scaffolds have proven to be particularly fruitful starting points for the design of new antidepressants.

1.3.1 The Versatility of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry due to its presence in key endogenous molecules like serotonin and its ability to interact with a wide range of biological targets.[4] Many established and investigational antidepressants incorporate an indole moiety, highlighting its utility as a building block.[4][5]

1.3.2 Arylpiperazines as Multi-Target Ligands

Arylpiperazine derivatives are another important class of compounds in CNS drug discovery.[6] This scaffold is often found in molecules designed as multi-target ligands, capable of modulating serotonin and dopamine receptors in addition to monoamine transporters.[2][6] This multi-target approach may offer a broader spectrum of efficacy and a more favorable side-effect profile.

The Drug Discovery Workflow: A Roadmap to Novel Antidepressants

The discovery of a new antidepressant is a systematic process that begins with the screening of large compound libraries and progresses through stages of increasing biological complexity. The following workflow illustrates a typical path from initial hit to a preclinical candidate.

DrugDiscoveryWorkflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Efficacy Primary Screening Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Hit Confirmation ADMET Profiling ADMET Profiling Secondary Screening->ADMET Profiling Lead Series Selection Forced Swim Test Forced Swim Test ADMET Profiling->Forced Swim Test Candidate Selection Chronic Mild Stress Chronic Mild Stress Forced Swim Test->Chronic Mild Stress Further Validation

A generalized workflow for antidepressant drug discovery.

In Vitro Screening Cascade: Identifying and Characterizing Hits

3.1 Primary Screening: High-Throughput Serotonin Reuptake Inhibition Assay

While the field is moving beyond monoamine-centric approaches, inhibition of the serotonin transporter (SERT) remains a key pharmacological property of many effective antidepressants. A high-throughput, fluorescence-based assay is an efficient method for primary screening of large compound libraries.

Protocol 1: Fluorescent-Based SERT Inhibition Assay

  • Principle: This assay utilizes a fluorescent substrate that is a substrate for SERT. When the substrate is transported into cells expressing SERT, its fluorescence intensity increases. Compounds that inhibit SERT will prevent the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.

  • Materials:

    • HEK293 cells stably expressing human SERT (hSERT)

    • Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Fluorescent SERT substrate (e.g., ASP+)

    • Test compounds and reference inhibitors (e.g., fluoxetine, sertraline)

    • Fluorescence plate reader with bottom-read capabilities

  • Procedure:

    • Cell Plating: Seed hSERT-HEK293 cells into poly-D-lysine coated plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

    • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors in assay buffer.

    • Assay Initiation:

      • Gently wash the cell monolayer with assay buffer.

      • Add the test compounds and reference inhibitors to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.

      • Add the fluorescent SERT substrate to all wells to initiate the uptake reaction.

    • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points (kinetic read) or at a single endpoint after a defined incubation period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells (vehicle-treated) and the baseline (wells with a known potent inhibitor).

    • Generate dose-response curves and calculate the IC50 value for each compound.

  • Self-Validation and Controls:

    • Include a known SERT inhibitor as a positive control to ensure assay performance.

    • Use parental cells not expressing SERT to confirm that the substrate uptake is target-specific.

    • Monitor the Z'-factor of the assay to assess its suitability for high-throughput screening.

Table 1: In Vitro Potency of Common Antidepressants at Monoamine Transporters and Key Receptors

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)
Sertraline0.15–3.3420–92522–315>35000>10700
Fluoxetine0.81301200230330
Paroxetine0.140170>10000>10000
Aripiprazole---4.30.46
Buspirone---14430

Note: Ki values can vary depending on the assay conditions and radioligand used. Data compiled from multiple sources.[3][7]

3.2 Secondary Screening: Probing Novel Mechanisms

Hits from the primary screen, or compounds from a rationally designed library, should be further characterized in assays that probe novel antidepressant mechanisms.

3.2.1 Assessing NMDA Receptor Antagonism

Protocol 2: In Vitro NMDA Receptor Antagonism Assay

  • Principle: This assay measures the ability of a test compound to inhibit the ion flux through the NMDA receptor channel, which is typically activated by co-agonists glutamate and glycine. This can be measured using electrophysiology (e.g., patch-clamp) or a fluorescence-based calcium influx assay.

  • Materials:

    • Cells expressing recombinant NMDA receptors (e.g., Xenopus oocytes or a mammalian cell line)

    • Recording solution (for electrophysiology) or a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • NMDA receptor agonists (glutamate and glycine)

    • Test compounds and a reference antagonist (e.g., MK-801, AP5)

  • Procedure (Fluorescence-based):

    • Load cells with a calcium-sensitive dye.

    • Add test compounds at various concentrations.

    • Stimulate the cells with a mixture of glutamate and glycine to open the NMDA receptor channels.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced calcium influx and determine the IC50 of the test compound.

3.2.2 Quantifying Neurotrophic Factor Release

Protocol 3: BDNF ELISA in Neuronal Cell Cultures

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of BDNF secreted into the culture medium by neuronal cells following treatment with test compounds.

  • Materials:

    • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line.

    • Cell culture medium and supplements.

    • Test compounds and a positive control (e.g., a known BDNF inducer).

    • A commercial BDNF ELISA kit.

  • Procedure:

    • Culture neuronal cells to the desired confluency.

    • Treat the cells with test compounds for a specified period (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves incubating the supernatant in a plate pre-coated with a BDNF capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve using recombinant BDNF and determine the concentration of BDNF in the samples.

Lead Optimization: Crafting a CNS Drug Candidate

4.1 The Importance of ADMET Profiling for CNS Drugs

A successful CNS drug must not only be potent and selective for its target but also possess a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For antidepressants, a critical aspect of the ADMET profile is the ability to cross the blood-brain barrier (BBB).

4.2 Assessing Blood-Brain Barrier Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that is widely used in early drug discovery to predict passive permeability across the BBB.[8]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Principle: The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid mixture that mimics the BBB. The test compound is added to the donor well, and after an incubation period, the amount of compound that has passively diffused into the acceptor well is quantified.

  • Materials:

    • PAMPA plate assembly (donor and acceptor plates)

    • Brain lipid solution

    • Assay buffer (e.g., phosphate-buffered saline)

    • Test compounds and control compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)

    • Analytical instrumentation for compound quantification (e.g., LC-MS/MS or UV-Vis spectrophotometry)

  • Procedure:

    • Coat the filter of the donor plate with the brain lipid solution.

    • Add the test and control compounds to the donor wells.

    • Fill the acceptor wells with assay buffer.

    • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate for a defined period (e.g., 4-18 hours) with gentle shaking.

    • Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells.

  • Data Analysis: Calculate the effective permeability (Pe) of the compound. Compounds are typically classified as having low, medium, or high BBB permeability based on their Pe values.

Table 2: Physicochemical Properties and Permeability of Successful CNS Drugs

PropertyGenerally Accepted Range for CNS Drugs
Molecular Weight (MW)< 450 Da
LogP1 - 4
Topological Polar Surface Area (TPSA)< 90 Ų
Hydrogen Bond Donors≤ 3
Hydrogen Bond Acceptors≤ 7
pKa (for bases)7.5 - 10.5
PAMPA-BBB Pe (10⁻⁶ cm/s)> 4.0 (High Permeability)

Data compiled from multiple sources.[9][10][11][12]

In Vivo Efficacy Testing: Validating Antidepressant Potential in Animal Models

Promising lead compounds with good in vitro potency and a favorable ADMET profile must be evaluated in animal models of depression to assess their potential therapeutic efficacy.

5.1 The Forced Swim Test: A Primary Screen for Antidepressant-Like Activity

The forced swim test (FST) is a widely used behavioral screen for antidepressant-like activity in rodents.[13][14][15][16][17] The test is based on the principle that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable container of water. Antidepressant treatment is known to reduce the duration of this immobility.

Protocol 5: Mouse Forced Swim Test

  • Materials:

    • Male mice of a suitable strain

    • A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter)

    • Water maintained at 23-25°C

    • Test compound, vehicle control, and a positive control (e.g., fluoxetine)

    • A video recording system or a trained observer

  • Procedure:

    • Administer the test compound, vehicle, or positive control to the mice at a pre-determined time before the test.

    • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws.

    • Gently place each mouse into the water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the test compound-treated group to the vehicle-treated group using appropriate statistical tests.

Table 3: Expected Outcomes of the Forced Swim Test with Antidepressant Treatment

Treatment GroupExpected Outcome
Vehicle ControlHigh immobility time
Positive Control (e.g., Fluoxetine)Significant reduction in immobility time
Effective Test CompoundSignificant reduction in immobility time

5.2 The Chronic Mild Stress Model: Simulating a Depressive-Like State

The chronic mild stress (CMS) model is a more etiologically valid model of depression that exposes rodents to a series of unpredictable, mild stressors over several weeks.[4][18] This procedure induces a state of anhedonia, a core symptom of depression, which can be measured by a decrease in the consumption of a palatable sucrose solution.

Protocol 6: Rat Chronic Mild Stress (CMS) Model and Sucrose Preference Test

  • Materials:

    • Male rats of a suitable strain

    • A variety of mild stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal, social isolation)

    • Two drinking bottles per cage (one with water, one with 1% sucrose solution)

    • Test compound, vehicle control, and a positive control

  • Procedure:

    • Baseline Sucrose Preference: Acclimate the rats to the two-bottle choice and measure their baseline sucrose preference.

    • CMS Procedure: Subject the rats to a daily regimen of unpredictable mild stressors for a period of 4-8 weeks.[4]

    • Treatment: Begin daily administration of the test compound, vehicle, or positive control during the stress period.

    • Sucrose Preference Testing: Periodically measure the sucrose preference of the rats throughout the CMS procedure. This is done by weighing the bottles to determine the consumption of water and sucrose solution over a defined period (e.g., 1-24 hours).

  • Data Analysis:

    • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.

    • Compare the sucrose preference of the different treatment groups over time. A reversal of the stress-induced decrease in sucrose preference is indicative of an antidepressant-like effect.[5][19][20]

Table 4: Expected Outcomes of the Sucrose Preference Test in the CMS Model

GroupExpected Sucrose Preference
Non-Stressed ControlHigh and stable
Stressed + VehicleSignificant decrease over time
Stressed + AntidepressantReversal of the stress-induced decrease

Conclusion: A Multi-faceted Approach to a Complex Disorder

The development of novel antidepressants requires a multi-faceted approach that embraces the growing understanding of the complex neurobiology of depression. By leveraging a strategic workflow that incorporates both established and innovative in vitro and in vivo assays, researchers can effectively identify and advance new chemical entities with the potential to offer significant improvements over existing therapies. The protocols and data presented in this application note provide a robust framework for navigating the challenges and opportunities in this critical area of drug discovery.

References

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Application Notes and Protocols for the Synthesis of Chiral Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental structural motifs deeply embedded in the landscape of medicinal chemistry. It is estimated that over 40% of commercial pharmaceuticals and a significant portion of agrochemicals contain a chiral amine moiety.[1][2] Their prevalence stems from their ability to form key hydrogen bonds and engage in specific stereoselective interactions with biological targets such as enzymes and receptors.[1] The precise three-dimensional arrangement of substituents around the stereogenic center of a chiral amine is often critical for its pharmacological activity, with different enantiomers of the same molecule frequently exhibiting distinct potency, selectivity, and toxicity profiles. Consequently, the development of efficient, scalable, and stereoselective methods for the synthesis of enantiopure amines is a cornerstone of modern drug development.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for preparing chiral amines. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-proven protocols for their implementation, and present data in a clear, comparative format to aid in the selection of the most appropriate method for a given synthetic challenge.

Strategic Approaches to Chiral Amine Synthesis: A Comparative Overview

The synthesis of enantiomerically enriched amines has evolved significantly, moving from classical resolution techniques to more sophisticated and atom-economical asymmetric catalytic methods. The choice of synthetic strategy depends on a multitude of factors including the desired scale of the synthesis, the structural complexity of the target amine, cost considerations, and green chemistry principles. Here, we explore three major pillars of modern chiral amine synthesis: biocatalytic methods, transition metal-catalyzed asymmetric hydrogenation, and the use of chiral auxiliaries.

Biocatalysis: The Power of Enzymes in Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[1][2] Enzymes, being inherently chiral, can catalyze reactions with exquisite precision, often obviating the need for protecting groups and reducing waste streams.[2] Key enzyme classes employed in chiral amine synthesis include:

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine.[4][5] The industrial synthesis of the anti-diabetic drug Sitagliptin is a landmark example of the successful application of a highly engineered transaminase.[2][6]

  • Amine Dehydrogenases (AmDHs) and Imine Reductases (IREDs): These enzymes catalyze the reductive amination of ketones to chiral amines, utilizing a cofactor such as NADH or NADPH.

  • Monoamine Oxidases (MAOs): These can be used for the deracemization of racemic amines.

  • Lipases: These are primarily used for the kinetic resolution of racemic amines, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers.[5]

Advantages of Biocatalysis:

  • High enantioselectivity and regioselectivity.

  • Mild reaction conditions (aqueous media, ambient temperature and pressure).

  • High degree of sustainability and reduced environmental impact.

  • Potential for large-scale production.[2]

Limitations of Biocatalysis:

  • Substrate scope can be limited for wild-type enzymes, often requiring protein engineering.

  • Enzyme stability and activity can be sensitive to reaction conditions.

  • Unfavorable reaction equilibria can be a challenge, necessitating strategies to drive the reaction to completion.[7]

Transition Metal-Catalyzed Asymmetric Hydrogenation: A Workhorse of Chiral Amine Synthesis

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds is one of the most direct and efficient methods for preparing α-chiral amines.[1] This methodology has been successfully implemented on an industrial scale, for instance, in the production of the herbicide (S)-metolachlor.[1] The success of this approach hinges on the design and synthesis of chiral ligands that coordinate to the metal center (commonly iridium, rhodium, or ruthenium) and effectively control the stereochemical outcome of the hydrogenation.[8]

Key Features of Asymmetric Hydrogenation:

  • Substrates: A wide variety of imines (N-aryl, N-alkyl, N-sulfonyl) and enamines can be hydrogenated with high enantioselectivity.[1]

  • Catalysts: Iridium complexes are often preferred for the direct hydrogenation of imines, while ruthenium catalysts have shown excellent performance in asymmetric transfer hydrogenation.[1][9]

  • Reaction Conditions: Reactions are typically carried out under a hydrogen atmosphere, with the pressure and temperature being critical parameters to optimize.

Advantages of Asymmetric Hydrogenation:

  • Broad substrate scope.

  • High enantioselectivities and turnover numbers are achievable.

  • Well-established and scalable methodology.

Limitations of Asymmetric Hydrogenation:

  • Imines can be challenging substrates due to their potential for hydrolysis and the presence of E/Z isomers.[1]

  • The synthesis of chiral ligands and the cost of precious metal catalysts can be a drawback.

  • The product amine can sometimes inhibit the catalyst.

Chiral Auxiliaries: The Ellman tert-Butanesulfinamide Method

The use of chiral auxiliaries provides a reliable and versatile strategy for the asymmetric synthesis of a wide array of chiral amines. The most prominent example is the use of tert-butanesulfinamide (tBS), developed by Ellman.[10][11] This method involves the condensation of the chiral sulfinamide with a prochiral ketone or aldehyde to form a sulfinylimine, which is then diastereoselectively reduced or reacted with a nucleophile. The chiral auxiliary is subsequently removed under acidic conditions to yield the desired chiral amine.[10]

The General Workflow:

  • Condensation: Reaction of tert-butanesulfinamide with a carbonyl compound to form a chiral N-sulfinylimine.

  • Diastereoselective Addition/Reduction: A nucleophile or hydride is added to the imine carbon, with the stereochemistry being directed by the bulky tert-butylsulfinyl group.

  • Cleavage: The sulfinyl group is removed by treatment with acid to afford the free chiral amine.[10]

Advantages of the tert-Butanesulfinamide Method:

  • Broad applicability to a wide range of aldehydes and ketones.

  • Both enantiomers of the chiral amine can be accessed by using either the (R)- or (S)-enantiomer of the sulfinamide.[3]

  • The reaction is generally high-yielding and highly diastereoselective.

  • The methodology is robust and amenable to scale-up.[3][12]

Limitations of the tert-Butanesulfinamide Method:

  • The method is stoichiometric in the chiral auxiliary, which can be a cost consideration for large-scale synthesis.

  • An additional step is required to remove the chiral auxiliary.

Comparative Summary of Key Methodologies

FeatureBiocatalysis (Transaminase)Asymmetric HydrogenationChiral Auxiliary (tert-Butanesulfinamide)
Stereoselectivity Excellent (>99% ee common)Very Good to Excellent (often >95% ee)Excellent (high dr common)
Substrate Scope Can be limited, often requires enzyme engineeringBroadVery Broad
Reaction Conditions Mild (aqueous, RT, atm. pressure)Often requires elevated H₂ pressure and temperatureGenerally mild
Atom Economy High (in principle)HighLower (stoichiometric auxiliary)
Scalability Demonstrated on industrial scaleWell-established for large-scale synthesisAmenable to scale-up
Key Advantage "Green" and highly selectiveDirect and efficientReliable and versatile
Key Limitation Equilibrium issues, substrate limitationsCatalyst cost and sensitivityStoichiometric use of chiral reagent

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Synthesis of a Chiral Amine using a Transaminase

This protocol provides a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available ω-transaminase.

Workflow Diagram:

transaminase_workflow reagents Ketone Substrate Amine Donor (e.g., Isopropylamine) Transaminase Enzyme PLP Cofactor reaction Reaction Mixture (Buffer, pH 7-9, 30-40°C) reagents->reaction Combine quench Quench Reaction (e.g., adjust pH) reaction->quench Incubate (e.g., 24h) extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Chiral Amine Product purification->product

Caption: General workflow for transaminase-catalyzed chiral amine synthesis.

Materials:

  • Prochiral ketone (1.0 eq)

  • ω-Transaminase (e.g., from Aspergillus terreus or a commercially available kit)

  • Isopropylamine (amine donor, 5-20 eq)

  • Pyridoxal 5'-phosphate (PLP, cofactor, ~1 mM)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve the prochiral ketone (e.g., 10-50 g/L) and isopropylamine in the buffer solution.

  • Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to the reaction mixture to a final concentration of approximately 1 mM.

  • Enzyme Addition: Add the ω-transaminase enzyme (as a lyophilized powder or a solution) to the reaction mixture. The optimal enzyme loading should be determined empirically but can range from 1-10% (w/w) relative to the substrate.

  • Incubation: Stir the reaction mixture at a constant temperature (typically 30-40 °C) for 12-48 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess. The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the acetone byproduct.[7]

  • Workup: Once the reaction has reached the desired conversion, quench the reaction by adjusting the pH to >10 with an aqueous base (e.g., 1 M NaOH).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral amine.

  • Purification: Purify the crude product by flash column chromatography or distillation to obtain the enantiomerically pure amine.

Self-Validation:

  • Enantiomeric Excess (ee): Determine the ee of the product by chiral HPLC or GC analysis.

  • Conversion: Quantify the conversion of the starting ketone to the amine product using a calibrated internal standard.

  • Control Reaction: Run a control reaction without the enzyme to ensure that the observed transformation is enzyme-catalyzed.

Protocol 2: Asymmetric Hydrogenation of an Imine using an Iridium Catalyst

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral N-aryl imine to a chiral amine using a chiral iridium catalyst.

Workflow Diagram:

hydrogenation_workflow reagents Imine Substrate Iridium Precursor (e.g., [Ir(COD)Cl]₂) Chiral Ligand Solvent catalyst_formation In situ Catalyst Formation reagents->catalyst_formation hydrogenation Hydrogenation (H₂ pressure, temperature) catalyst_formation->hydrogenation Add Substrate workup Solvent Removal & Workup hydrogenation->workup Depressurize & Cool purification Purification (e.g., Chromatography) workup->purification product Chiral Amine Product purification->product

Caption: General workflow for asymmetric hydrogenation of an imine.

Materials:

  • N-Aryl imine substrate (1.0 eq)

  • Iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-1.0 mol%)

  • Chiral phosphine ligand (e.g., (S,S)-f-Binaphane, 1.1-2.2 mol%)[1]

  • Anhydrous, degassed solvent (e.g., toluene, methanol, or dichloromethane)

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the iridium precursor and the chiral ligand. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate flask, dissolve the imine substrate in the reaction solvent.

  • Hydrogenation: Transfer the catalyst solution and the substrate solution to a high-pressure reactor. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

  • Reaction: Heat the reactor to the desired temperature (e.g., 25-80 °C) and stir for the required reaction time (typically 12-24 hours). Monitor the reaction by taking aliquots (if possible) and analyzing by TLC, GC, or HPLC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation:

  • Enantiomeric Excess (ee): Determine the ee of the purified amine by chiral HPLC or GC.

  • Yield: Calculate the isolated yield of the purified product.

  • Spectroscopic Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of a Chiral Amine using tert-Butanesulfinamide

This protocol provides a general three-step procedure for the synthesis of a chiral amine from a ketone using (R)-tert-butanesulfinamide as a chiral auxiliary.[10]

Workflow Diagram:

ellman_workflow start Ketone + (R)-t-Butanesulfinamide step1 Step 1: Condensation (e.g., Ti(OEt)₄) start->step1 intermediate1 N-Sulfinylimine step1->intermediate1 step2 Step 2: Diastereoselective Reduction (e.g., NaBH₄) intermediate1->step2 intermediate2 N-Sulfinylamine step2->intermediate2 step3 Step 3: Cleavage (e.g., HCl in MeOH) intermediate2->step3 product Chiral Amine step3->product

Caption: Three-step synthesis of a chiral amine using Ellman's auxiliary.

Materials:

  • Ketone (1.0 eq)

  • (R)-tert-butanesulfinamide (1.0-1.2 eq)

  • Titanium (IV) ethoxide (Ti(OEt)₄, as a dehydrating agent)

  • Anhydrous solvent for condensation (e.g., THF or CH₂Cl₂)

  • Reducing agent (e.g., NaBH₄)

  • Solvent for reduction (e.g., THF)

  • HCl in methanol or dioxane for cleavage

Procedure: Step 1: Condensation to form the N-Sulfinylimine

  • To a solution of the ketone in anhydrous THF, add (R)-tert-butanesulfinamide.

  • Add titanium (IV) ethoxide and heat the mixture to reflux for 4-12 hours.

  • Monitor the reaction by TLC or GC until the ketone is consumed.

  • Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-sulfinylimine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Dissolve the crude N-sulfinylimine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add NaBH₄ portion-wise to the cooled solution.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude N-sulfinylamine.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude N-sulfinylamine in methanol.

  • Add a solution of HCl in methanol (e.g., 3 M) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and collect the resulting precipitate (the amine hydrochloride salt) by filtration.

  • To obtain the free amine, dissolve the hydrochloride salt in water, basify with aqueous NaOH, and extract with an organic solvent. Dry and concentrate the organic extracts to yield the final chiral amine.

Self-Validation:

  • Diastereomeric Ratio (dr): Determine the dr of the N-sulfinylamine intermediate by ¹H NMR analysis of the crude product.

  • Enantiomeric Excess (ee): Determine the ee of the final amine product by chiral HPLC or GC.

  • Yield: Calculate the overall isolated yield for the three-step sequence.

Conclusion and Future Outlook

The synthesis of chiral amines remains a vibrant and evolving field of research, driven by the insatiable demand for new and improved pharmaceuticals. The methodologies outlined in this application note—biocatalysis, asymmetric hydrogenation, and the use of chiral auxiliaries—represent the current state-of-the-art, each offering a unique set of advantages and limitations. The choice of method will ultimately be guided by the specific requirements of the target molecule and the desired scale of production.

Future trends in this area will likely focus on the integration of these powerful technologies. For example, chemoenzymatic cascade reactions that combine the selectivity of enzymes with the broad applicability of metal catalysts are a particularly promising avenue of research.[4] Furthermore, the continued development of more active and robust catalysts, both enzymatic and metallic, will undoubtedly expand the synthetic chemist's toolbox for the efficient and sustainable production of this fundamentally important class of molecules.

References

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  • Pagar, A. V., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6045–6066. [Link]

  • Patil, M. D., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 14(1), 1-21. [Link]

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  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 737837. [Link]

  • Robak, M. T., et al. (2009). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 4(6), 925–937. [Link]

  • Tietze, L. F., & Smietana, M. (2006). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Chemical Reviews, 106(8), 3087–3108. [Link]

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  • Shon, M., et al. (2014). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. Chemical Communications, 50(86), 13082–13085. [Link]

  • Tufvesson, P., et al. (2011). Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. Biotechnology and Bioengineering, 108(7), 1479–1493. [Link]

  • Han, Z., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 23(2), 244–250. [Link]

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  • Girek, T., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(19), 10452. [Link]

  • Pagar, A. V., et al. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Applied Biochemistry and Biotechnology, 195(1), 299-315. [Link]

  • Li, Z., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 11(15), eadn9936. [Link]

  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
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Application Notes and Protocols for the Design of Enzyme Inhibitors and Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the principles and practical methodologies for the design and characterization of enzyme inhibitors and receptor modulators. This document is structured to provide not just procedural steps, but the scientific reasoning that underpins these advanced techniques in modern drug discovery.

Section 1: The Scientific Imperative for Precision in Molecular Design

Enzyme inhibitors and receptor modulators are cornerstones of modern therapeutics, addressing a vast array of diseases by selectively altering the function of specific biological targets.[1] Enzymes, as biological catalysts, and receptors, as cellular communication hubs, represent two of the most significant classes of drug targets.[2][3] The successful design of molecules that can precisely interact with these targets requires a multidisciplinary approach, integrating biochemistry, pharmacology, computational chemistry, and structural biology.[4][5]

The core principle of this endeavor is to achieve high potency and selectivity for the intended target, thereby maximizing therapeutic efficacy while minimizing off-target effects and potential toxicity.[5] This guide will navigate the intricate process of identifying and validating targets, developing robust screening assays, and optimizing lead compounds through a systematic exploration of their structure-activity relationships (SAR).[6][7]

Section 2: Foundational Strategies in Inhibitor and Modulator Design

The journey from a biological hypothesis to a clinical candidate is a complex workflow. The initial stages are critical for establishing a solid foundation for the entire drug discovery cascade.

Target Identification and Validation

The selection of a suitable enzyme or receptor target is the first and arguably most crucial step. A well-validated target should have a clear role in the disease pathology. This validation process often involves a combination of genetic, cellular, and in vivo studies to confirm that modulating the target's activity will produce the desired therapeutic effect.

Assay Development: The Lens into Molecular Interactions

Once a target is validated, the next critical phase is the development of robust and reliable assays to measure the activity of potential inhibitors or modulators. The choice of assay technology is dictated by the nature of the target and the desired throughput.

  • For Enzyme Inhibitors: Enzyme kinetics assays are fundamental for characterizing the potency and mechanism of action of inhibitors.[4] A key parameter determined in these assays is the IC50 , which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1]

  • For Receptor Modulators: Receptor binding assays are employed to determine the affinity of a compound for its target receptor, often expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki).[3][8] Functional assays are then used to characterize the efficacy of the modulator, determining whether it acts as an agonist, antagonist, or allosteric modulator.[8][9]

The following diagram illustrates the general workflow for hit identification and validation:

Drug_Discovery_Workflow Target_Validation Target Validation Assay_Development Assay Development Target_Validation->Assay_Development Develop robust assay HTS High-Throughput Screening (HTS) Assay_Development->HTS Screen large compound libraries Hit_Identification Hit Identification HTS->Hit_Identification Identify initial 'hits' Hit_Validation Hit Validation Hit_Identification->Hit_Validation Confirm activity and rule out false positives Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Select promising hits for optimization

Caption: A simplified workflow for the initial stages of drug discovery.

Section 3: High-Throughput Screening (HTS) for Hit Discovery

HTS allows for the rapid screening of large compound libraries against a specific target to identify initial "hits".[10][11] While powerful, HTS campaigns are susceptible to false positives and negatives, necessitating careful assay design and robust data analysis.[11][12]

Common sources of HTS artifacts include:

  • Compound interference: Autofluorescence, light scattering, or quenching by test compounds.[12]

  • Assay instability: Degradation of reagents or signal drift over time.

  • Promiscuous inhibitors: Compounds that inhibit multiple targets non-specifically.

To mitigate these challenges, rigorous quality control measures and secondary "confirmatory" screens with orthogonal assay formats are essential.[12]

Section 4: From Hits to Leads: The Art of Optimization

Once validated hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and drug-like properties of the initial hits.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization.[6] It involves systematically modifying the chemical structure of a hit molecule and evaluating the impact of these changes on its biological activity.[7] This process helps to identify the key chemical features, or "pharmacophore," responsible for the desired biological effect.[13]

Rational Drug Design Strategies

Modern lead optimization heavily relies on rational design approaches, which can be broadly categorized as structure-based and ligand-based methods.

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target enzyme or receptor is known, SBDD can be employed to design molecules that fit precisely into the target's binding site.[14] Computational techniques like molecular docking and molecular dynamics simulations are invaluable tools in SBDD.[15][16]

  • Fragment-Based Drug Discovery (FBDD): FBDD is an alternative approach that starts with screening small, low-molecular-weight compounds ("fragments") that bind weakly to the target.[17][18] These fragments are then grown or linked together to generate more potent lead compounds.[19][20] FBDD has proven to be a highly efficient method for generating novel and potent drug candidates.[18]

The following diagram depicts the iterative cycle of lead optimization:

Lead_Optimization_Cycle Design Design Analogs (SAR) Synthesize Chemical Synthesis Design->Synthesize Test Biological Testing Synthesize->Test Analyze Analyze Data Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of lead optimization guided by SAR.

Section 5: Detailed Protocols

This section provides step-by-step protocols for key experiments in the design and characterization of enzyme inhibitors and receptor modulators.

Protocol: Determination of IC50 for an Enzyme Inhibitor

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.[1][21]

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Test inhibitor compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a serial dilution of the test inhibitor in assay buffer. A 10-point, 3-fold serial dilution is a common starting point.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add the serially diluted inhibitor to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal reaction temperature.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously. The substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme.[22]

  • Monitor Reaction Progress:

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance, fluorescence, luminescence).

    • Collect data at regular time intervals to determine the initial reaction velocity (V₀) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Data Presentation:

Inhibitor Concentration (µM)% Inhibition
10098.5
33.392.1
11.175.4
3.752.3
1.228.9
0.410.2
0.12.5
0.040.8
0.010.1
0 (Control)0

Table 1: Example data for IC50 determination of a hypothetical enzyme inhibitor.

Protocol: Receptor Binding Assay (Filtration Method)

This protocol describes a classic filtration-based receptor binding assay to determine the affinity of a test compound for a receptor.[23]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Test compound (unlabeled)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare Reagents:

    • Prepare a suspension of the receptor preparation in binding buffer.

    • Prepare a solution of the radiolabeled ligand in binding buffer at a concentration at or below its Kd.

    • Prepare a serial dilution of the unlabeled test compound in binding buffer.

  • Assay Setup:

    • In test tubes or a 96-well plate, combine the receptor preparation, radiolabeled ligand, and the serially diluted test compound.

    • Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

    • Incubate the mixture at an appropriate temperature for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. The receptor-ligand complexes will be retained on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[23]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the Ki or IC50 value of the test compound.

Data Presentation:

Test Compound (nM)Specific Binding (CPM)% Specific Binding
100001503.0
10003507.0
100125025.0
10250050.0
1425085.0
0.1480096.0
0.01495099.0
0 (Total)5000100
Non-specific1000

Table 2: Example data for a competitive receptor binding assay.

Section 6: The Future of Inhibitor and Modulator Design

The field of drug discovery is continually evolving, with new technologies and computational approaches further enhancing our ability to design highly specific and effective therapeutics.[18] The integration of artificial intelligence and machine learning is poised to revolutionize various aspects of the drug design process, from target identification to lead optimization and the prediction of clinical outcomes.[24]

The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the complexities of enzyme inhibitor and receptor modulator design. By adhering to rigorous scientific principles and employing a systematic and iterative approach, the scientific community will continue to develop novel and life-changing medicines.

References

  • Buchwald, P. (2019). A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Frontiers in Pharmacology. [Link]

  • Ehlert, F. J. (2015). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Methods in Molecular Biology. [Link]

  • Fleishman, S. J., & Baker, D. (2013). Computational design of a protein-based enzyme inhibitor. Protein Science. [Link]

  • Giri, A., & Rena, S. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link]

  • Kirchmair, J., et al. (2012). Structure-based molecular modeling in SAR analysis and lead optimization. Journal of Chemical Information and Modeling. [Link]

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  • Nguyen, P., et al. (2020). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. IEEE Transactions on Visualization and Computer Graphics. [Link]

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  • ResearchGate. (n.d.). Examples of Fragment-Based Discovery Success Stories with their... | Download Table. [Link]

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  • Buchwald, P. (2019). A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Frontiers in Pharmacology. [Link]

  • Cui, Q. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ACS Omega. [Link]

  • Schymanski, E. L., & Reker, D. (2013). Challenges in secondary analysis of high throughput screening data. Briefings in Bioinformatics. [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Zheng, M., & Wang, Y. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Biology LibreTexts. (2023). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • ResearchGate. (2016). Quantitative Methods in System-Based Drug Discovery. [Link]

  • Nelson, C. A., et al. (2020). Biomedical Graph Visualizer for Identifying Drug Candidates. bioRxiv. [Link]

  • AccScience Publishing. (2023). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. [Link]

  • Royal Society of Chemistry. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. [Link]

  • ResearchGate. (2015). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. [Link]

  • SlideShare. (n.d.). Quantitative SAR basics for drug discovery .ppt. [Link]

  • IntuitionLabs. (n.d.). Biotech Knowledge Graphs: Architecture for Data Integration. [Link]

  • Ploeger, D., et al. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. [Link]

  • Research and Reviews. (2023). Significance of Quantitative Analysis and its Challenges in Drug Development. [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. [Link]

  • ResearchGate. (2014). Monitoring the Progression of Structure-Activity Relationship Information during Lead Optimization. [Link]

  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. [Link]

  • Cytoscape Consortium. (n.d.). Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. [Link]

  • EKG Science. (2023, August 23). Drug-Receptor Interactions: Affinity, Efficacy, CRCs & Antagonism [Video]. YouTube. [Link]

  • CD ComputaBio. (n.d.). Enzyme Inhibitor Design. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of C-(4-Methoxy-phenyl)-C-phenyl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth troubleshooting and optimization strategies for the synthesis of C-(4-Methoxy-phenyl)-C-phenyl-methylamine, a key intermediate in pharmaceutical development. The primary focus is on the most common synthetic route: the reductive amination of 4-methoxybenzophenone. This document is designed for researchers and drug development professionals to diagnose and resolve common experimental challenges, thereby improving reaction yield and product purity.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis.

Q1: My reaction yield is consistently low. What is the most likely cause?

A1: Low yield in this reductive amination typically stems from one of two main issues: inefficient formation of the intermediate imine or a competing side reaction where the starting ketone is reduced to an alcohol. The key is to ensure the imine forms efficiently before the reduction step is complete.

Q2: I am using Sodium Borohydride (NaBH₄) and getting a lot of the alcohol byproduct, (4-methoxyphenyl)(phenyl)methanol. Why is this happening?

A2: Sodium borohydride is a powerful reducing agent capable of reducing both the desired imine intermediate and the starting ketone, 4-methoxybenzophenone.[1][2] If the imine formation is slow, NaBH₄ will preferentially reduce the more abundant ketone, leading to the alcohol byproduct and consuming the reducing agent.[3]

Q3: What is the ideal pH for this reaction?

A3: The reaction works best under mildly acidic conditions, typically a pH of around 4 to 6.[4] This is a delicate balance. The acidity is required to catalyze the dehydration of the hemiaminal intermediate to form the imine. However, if the pH is too low, the amine nucleophile (ammonia/ammonium source) will be fully protonated and non-nucleophilic, halting the initial step of the reaction.

Q4: Can I run this reaction in one pot?

A4: Yes, one-pot procedures are common and efficient for reductive amination.[5][6] The success of a one-pot reaction depends heavily on the choice of reducing agent. Reagents like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) are particularly well-suited as they are less reactive towards the ketone starting material and more selective for the imine/iminium ion intermediate.[5][7]

Q5: My final product is a sticky oil and is difficult to purify. What are my options?

A5: Diarylmethylamines can often be oily. If direct crystallization fails, there are two primary purification strategies:

  • Column Chromatography: Purification on silica gel is a standard method.

  • Salt Formation: Convert the amine product into its hydrochloride salt by treating it with HCl (e.g., HCl in ether or isopropanol). The resulting salt is often a stable, crystalline solid that can be easily filtered and washed.[8] The free base can be regenerated by treatment with a base like NaOH or NaHCO₃.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low Overall Yield (<50%)
  • Underlying Cause 1: Inefficient Imine Formation. The equilibrium between the ketone/ammonia and the imine may not favor the product. This is especially true for sterically hindered ketones like 4-methoxybenzophenone.

    • Solution 1a: Add a Dehydrating Agent. The formation of the imine from the ketone and amine releases a molecule of water.[5] According to Le Châtelier's principle, removing this water will drive the equilibrium towards the imine product.

      • Lewis Acids: Add a Lewis acid like Titanium(IV) isopropoxide (Ti(Oi-Pr)₄). Ti(Oi-Pr)₄ acts as both a Lewis acid catalyst to activate the ketone and a dehydrating agent.[7][9][10]

      • Molecular Sieves: The addition of activated 4Å molecular sieves can effectively sequester water as it is formed.[11]

    • Solution 1b: Optimize pH. Ensure the reaction medium is weakly acidic. If you are using an ammonium salt (e.g., NH₄OAc), the pH should be appropriately buffered. If starting with aqueous ammonia, the addition of a mild acid like acetic acid is necessary.

  • Underlying Cause 2: Inactive Reducing Agent. The hydride reagent may have degraded due to improper storage or exposure to moisture.

    • Solution 2a: Use Fresh Reagent. Use a newly opened bottle of the reducing agent.

    • Solution 2b: Check Stoichiometry. Ensure at least one molar equivalent of the hydride source is used. It is common to use a slight excess (1.2 - 1.5 equivalents).

  • Underlying Cause: Non-selective Reduction. This is a classic problem when using strong, unselective reducing agents like NaBH₄ in a one-pot synthesis.[1][3] The rate of ketone reduction is competitive with or faster than the rate of imine formation and subsequent reduction.

    • Solution 1: Change the Reducing Agent. Switch to a more selective (less reactive) hydride donor. These reagents react much faster with the protonated imine (iminium ion) than with the neutral ketone.

Reducing AgentSelectivity for Imine vs. KetoneCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) LowMethanol, EthanolProne to reducing the starting ketone. Best used in a two-step process where the imine is pre-formed.[1]
Sodium Cyanoborohydride (NaBH₃CN) HighMethanolHighly effective and selective, but generates toxic cyanide waste.[5][7] Stable in mildly acidic conditions.[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighDichloromethane (DCM), Dichloroethane (DCE), THFExcellent, non-toxic alternative to NaBH₃CN.[1][7] Moisture-sensitive.[1]
Catalytic Hydrogenation (H₂/Pd-C) HighMethanol, Ethanol"Green" option, but requires specialized hydrogenation equipment.
Problem 2: Product Contamination & Purification Challenges
  • Underlying Cause: Incomplete reaction or side-reactions as discussed above, coupled with inefficient purification.

    • Solution 1: Acid-Base Extraction. Exploit the basicity of the target amine product.

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, while the neutral ketone and alcohol byproducts remain in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer with a base (e.g., 2M NaOH) until it is strongly basic (pH > 12).

      • Extract the now-neutral amine product back into a fresh portion of organic solvent.

      • Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified amine.

  • Underlying Cause: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation (tailing).

    • Solution 1: Deactivate the Silica. Prepare the silica gel slurry with an eluent system that contains a small amount of a basic modifier, typically 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic sites on the silica, allowing for much cleaner elution of the amine.

    • Solution 2: Convert to a Salt. As mentioned in the FAQs, converting the amine to its hydrochloride salt is an excellent method for purification and handling, as the salt is typically a free-flowing solid.[8]

Part 3: Key Reaction Mechanisms & Visualizations

Understanding the underlying mechanism is crucial for effective troubleshooting. The reductive amination proceeds in two main stages: imine formation and reduction.

1. Imine Formation: A reversible, acid-catalyzed process. 2. Reduction: An irreversible hydride addition to the iminium ion.

G Iminium Iminium Product Product Iminium->Product Hydride Attack Ketone Ketone Ketone_Side Ketone_Side

Part 4: Recommended Experimental Protocol

This protocol is optimized for high yield and purity, utilizing a selective reducing agent and a Lewis acid catalyst.

Synthesis of this compound via One-Pot Reductive Amination

  • Reagent Setup:

    • To a dry, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxybenzophenone (1.0 eq).

    • Add anhydrous solvent, Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

    • Add ammonium acetate (NH₄OAc, 2.0-3.0 eq).

  • Imine Formation:

    • Begin stirring the mixture at room temperature.

    • Slowly add Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.1-1.2 eq) dropwise. The mixture may turn yellow.

    • Stir the reaction at room temperature for 2-4 hours to allow for complete imine formation. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting ketone.

  • Reduction:

    • Once imine formation is near-complete, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be mildly exothermic.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up and Quenching:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes. A white precipitate (titanium salts) will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent (DCE or THF) or another suitable solvent like ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with the organic solvent.

  • Purification (Acid-Base Extraction):

    • Combine all organic layers and extract them with 1M HCl (aq) (3 times).

    • Combine the acidic aqueous layers and cool in an ice bath.

    • Slowly basify the aqueous layer by adding 2M NaOH (aq) until the pH is >12. A precipitate or oil (the free amine) should form.

    • Extract the basic aqueous layer with ethyl acetate or dichloromethane (3 times).

    • Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

  • Final Analysis:

    • Assess the purity by ¹H NMR, ¹³C NMR, and LC-MS. The product should be a white to off-white solid or a pale yellow oil.

G Reagents 1. Charge Flask - 4-Methoxybenzophenone - NH4OAc - Anhydrous DCE LewisAcid 2. Add Ti(OiPr)4 Stir 2-4h @ RT Reagents->LewisAcid Imine Formation Reduction 3. Add NaBH(OAc)3 Stir 12-18h @ RT LewisAcid->Reduction Reduction Step Quench 4. Quench - Add aq. NaHCO3 - Filter through Celite Reduction->Quench Extraction 5. Liquid-Liquid Extraction - Separate Layers Quench->Extraction AcidWash 6. Acid Wash - Extract with 1M HCl Extraction->AcidWash Basify 7. Basify & Extract - Add 2M NaOH - Extract with EtOAc AcidWash->Basify Dry 8. Dry & Concentrate - Wash with Brine - Dry over Na2SO4 Basify->Dry Product Final Product Dry->Product

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (n.d.). Reductive amination. Retrieved January 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved January 27, 2026, from [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia. Tetrahedron, 60(7), 1463–1471.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Baranov, D., Lynch, M. J., Curtis, A. C., Carollo, A. R., Douglass, C. R., Mateo-Tejada, A. M., & Jonas, D. M. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
  • Gribble, G. W. (2010). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 39(5), 1647-1654.
  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725–5734.
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1998). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 63(4), 1159-1161.
  • Neamati, N., Hong, H., Sunder, S., et al. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (21), 3567-3572.
  • Bhattacharyya, S. (1999). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis.
  • Kliuev, F., Kuznetsov, A., Afanasyev, O. I., et al. (2022). Reductive Amination of Aldehydes and Ketones by NaBH4 using Carbon-Based Solid Acid (CBSA) as Catalyst.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Purification of (4-methoxyphenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (4-methoxyphenyl)(phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification. Our approach is rooted in fundamental chemical principles to help you not only solve immediate issues but also to build a robust understanding for future experiments.

Introduction to Purification Challenges

(4-methoxyphenyl)(phenyl)methanamine is a diarylmethanamine derivative commonly synthesized via reductive amination of 4-methoxybenzophenone or through the Leuckart reaction. While these methods are effective, they often yield a crude product containing various impurities that can complicate downstream applications. The primary challenges in purifying this amine stem from the nature of the starting materials, intermediates, and byproducts, which often share similar polarities with the desired product.

The basicity of the amine group is the key to its purification, allowing for strategic manipulation through acid-base chemistry. However, the close structural resemblance of impurities to the final product necessitates a multi-step purification strategy for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (4-methoxyphenyl)(phenyl)methanamine?

A1: The impurity profile largely depends on the synthetic route employed.

  • Reductive Amination Route:

    • Unreacted 4-methoxybenzophenone: This is one of the most common impurities, especially if the reaction has not gone to completion.

    • Imine intermediate: The intermediate Schiff base may not be fully reduced.

    • Over-alkylation products: If a methylating agent is used in a subsequent step to produce a secondary or tertiary amine, there is a risk of over-alkylation.

  • Leuckart Reaction Route:

    • N-formyl-(4-methoxyphenyl)(phenyl)methanamine: This is a common intermediate that may persist if the final hydrolysis step is incomplete.[1]

    • Unreacted 4-methoxybenzophenone and formamide/formic acid.

    • Side-products from condensation reactions: The high temperatures of the Leuckart reaction can lead to various condensation byproducts.[2]

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: Oiling out is a common issue, particularly when the product is impure. An effective strategy is to convert the amine into its hydrochloride salt. This is achieved by dissolving the crude oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution. The resulting (4-methoxyphenyl)(phenyl)methanamine hydrochloride is typically a crystalline solid that can be easily isolated by filtration and then purified by recrystallization.

Q3: I am struggling to separate my product from the starting ketone, 4-methoxybenzophenone, on a silica gel column. What can I do?

A3: The starting ketone and the product amine can have close Rf values, making chromatographic separation challenging. Here are some strategies:

  • Acid-Base Extraction First: Before attempting column chromatography, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while the neutral ketone will remain in the organic layer. You can then separate the layers, basify the aqueous layer with a base like NaOH to deprotonate the amine, and extract it back into an organic solvent. This will remove the bulk of the unreacted ketone.

  • Optimize Your Mobile Phase: If you must use chromatography, a gradient elution is often necessary. Start with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to elute the less polar ketone first. Gradually increase the polarity by adding more ethyl acetate and a small amount of a polar solvent like methanol or triethylamine to elute your amine. The addition of a small percentage of triethylamine (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the amine on the acidic silica gel.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., in a 1:4 or 1:3 ratio) is a good starting point for developing your TLC.

  • Visualization:

    • UV Light: Both the product and the starting ketone are UV active due to their aromatic rings and will appear as dark spots under a 254 nm UV lamp.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots (often purple or pink) upon heating. The starting ketone will not be visualized with ninhydrin. This allows you to selectively track your product.[3][4]

    • Potassium Permanganate Stain: This is a general stain that will visualize most organic compounds, appearing as yellow or brown spots on a purple background.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of (4-methoxyphenyl)(phenyl)methanamine.

Problem Potential Cause Recommended Solution
Low yield after acid-base extraction Incomplete extraction of the amine from the organic layer.Ensure the aqueous acid solution is of sufficient concentration and volume to fully protonate the amine. Perform multiple extractions (e.g., 3 times) with the acidic solution.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product "oils out" during recrystallization The solvent is too non-polar, or the product is still too impure.Add a small amount of a more polar co-solvent in which the product is more soluble. If impurities are the issue, consider a preliminary purification step like acid-base extraction or a quick filtration through a plug of silica gel.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Multiple spots on TLC after purification Incomplete separation of impurities.Re-purify the material using a different technique. If you used chromatography, try recrystallization, and vice-versa. For chromatography, use a shallower solvent gradient for better resolution.
Product degradation.Amines can be sensitive to air and light. Store your product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Streaking of the product spot on TLC plate The amine is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (e.g., 1%) to your TLC developing solvent to neutralize the acidic sites on the silica.
The sample is too concentrated on the TLC plate.Dilute your sample before spotting it on the TLC plate.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic (4-methoxyphenyl)(phenyl)methanamine from neutral impurities like unreacted 4-methoxybenzophenone.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine will be in the lower aqueous layer, while neutral impurities will remain in the upper organic layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the acidic wash of the organic layer two more times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12). The amine will precipitate out or form an oily layer.

  • Back Extraction: Add fresh ethyl acetate to the flask and transfer the mixture to a separatory funnel. Shake to extract the free amine into the organic layer.

  • Isolation: Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating the amine from impurities with different polarities.

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane) to remove highly non-polar impurities. The less polar 4-methoxybenzophenone will elute before the more polar amine.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 10%, 20%, and so on). A common eluent system for this type of compound is a gradient of ethyl acetate in hexane.

    • To improve the elution of the amine and prevent tailing, 0.5-1% triethylamine can be added to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This is an excellent method for obtaining highly pure, crystalline material.[5]

  • Salt Formation: Dissolve the purified or semi-purified amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in the same solvent (or a slight excess of concentrated HCl if using a protic solvent) until the precipitation of the hydrochloride salt is complete.

  • Dissolution: Isolate the crude hydrochloride salt by filtration. In a new flask, dissolve the salt in a minimal amount of a hot polar solvent. Suitable solvents include methanol, ethanol, or a mixture of acetone and water.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Summary

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
(4-methoxyphenyl)(phenyl)methanamineC₁₄H₁₅NO213.27-
4-MethoxybenzophenoneC₁₄H₁₂O₂212.24Solid

Data sourced from PubChem.[1]

TLC Data (Illustrative)
CompoundRf Value (20% EtOAc in Hexane)Visualization
4-Methoxybenzophenone~0.6UV
(4-methoxyphenyl)(phenyl)methanamine~0.4UV, Ninhydrin

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and laboratory conditions.

Visual Workflows

Logical Troubleshooting for Purification

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis synth Reductive Amination or Leuckart Reaction ab_extraction Acid-Base Extraction (Removes ketone/acidic impurities) synth->ab_extraction chromatography Column Chromatography (Separates by polarity) ab_extraction->chromatography recrystallization Recrystallization (as free base or HCl salt) chromatography->recrystallization analysis TLC, NMR, etc. recrystallization->analysis

Sources

Troubleshooting low yield in Eschweiler-Clarke reaction for N-methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Eschweiler-Clarke reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of N-methylation of primary and secondary amines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can optimize your reaction yields and achieve high-purity products.

Section 1: Troubleshooting Low or No Product Yield

This section addresses the most common issue encountered in the Eschweiler-Clarke reaction: a lower-than-expected yield of the desired N-methylated amine.

Question 1: I've run my Eschweiler-Clarke reaction, but I'm seeing very low conversion of my starting amine. What are the likely causes?

Answer:

Low conversion in an Eschweiler-Clarke reaction can typically be traced back to one of three key areas: the nature of your substrate, the quality and stoichiometry of your reagents, or suboptimal reaction conditions.

1.1 Substrate Reactivity: Steric and Electronic Effects

The structure of your starting amine is a critical determinant of reaction success.

  • Steric Hindrance: Amines with significant steric bulk around the nitrogen atom can hinder the initial condensation with formaldehyde to form the necessary iminium ion intermediate. This slows down the entire catalytic cycle.[1]

  • Electronic Effects: The nucleophilicity of the amine is paramount. Electron-withdrawing groups on the amine substrate decrease its nucleophilicity, making the initial attack on formaldehyde less favorable. Conversely, electron-donating groups tend to increase the reaction rate and yield.[1] For particularly difficult substrates, such as p-nitroaniline, alternative methods like using a formaldehyde-cyanoborohydride system may be more effective.[1]

Troubleshooting Steps:

  • For Sterically Hindered Amines:

    • Increase the reaction temperature to provide more energy to overcome the activation barrier.

    • Prolong the reaction time (e.g., from 18 hours to 24 or 36 hours) to allow for slower-reacting substrates to be consumed.[2]

  • For Amines with Electron-Withdrawing Groups:

    • Consider increasing the excess of formaldehyde and formic acid to drive the equilibrium towards product formation.

    • If yields remain low, the Eschweiler-Clarke reaction may not be the optimal choice. Alternative methylation strategies might be necessary.

1.2 Reagent Quality and Stoichiometry

The purity and ratio of your reagents are crucial for a successful reaction.

  • Formaldehyde Source: Formaldehyde is most commonly used as a 37% aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Old or improperly stored formaldehyde solutions can degrade, leading to lower effective concentrations. Paraformaldehyde can vary in quality and must be fully depolymerized for the reaction to proceed efficiently.

  • Formic Acid: Formic acid serves as the hydride donor.[3] An excess is required to ensure the complete reduction of the iminium ion intermediate and to drive the reaction forward.[3]

  • Reagent Ratios: The stoichiometry is critical. For the complete dimethylation of a primary amine, at least two equivalents of formaldehyde and two equivalents of hydride (from formic acid) are required.[3]

Troubleshooting Steps & Optimization Protocol:

A common starting point for optimizing reagent ratios is presented in the table below.

ReagentFor Primary Amines (to Tertiary)For Secondary Amines (to Tertiary)Rationale
Amine1.0 eq1.0 eqLimiting Reagent
Formaldehyde (37% aq.)2.2 - 3.0 eq1.1 - 1.5 eqAn excess ensures complete reaction.
Formic Acid (>95%)2.2 - 5.0 eq1.8 - 3.0 eqActs as both acid catalyst and hydride source; excess drives the reaction.[2][3]

Optimized General Protocol:

  • To your primary or secondary amine (1.0 eq), add the specified equivalents of formic acid.

  • Next, add the required equivalents of 37% aqueous formaldehyde solution.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.[2][3] The reaction is typically complete within 2-18 hours.

  • The evolution of carbon dioxide gas is an indicator that the reaction is proceeding.[3]

1.3 Reaction Conditions: Temperature and Time

  • Temperature: The reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution (around 100°C).[3] Lower temperatures will result in a significantly slower reaction rate.

  • Reaction Time: While many Eschweiler-Clarke reactions are complete within a few hours, less reactive substrates may require extended heating.[2] It is always advisable to monitor the reaction's progress.

Section 2: Addressing Side Reactions and Impurities

Even with good conversion, the purity of the final product can be compromised by side reactions.

Question 2: My reaction has gone to completion, but I'm observing significant side products. What could they be and how can I avoid them?

Answer:

Side product formation in the Eschweiler-Clarke reaction is often related to the substrate's structure or non-optimal reaction conditions.

2.1 Over-alkylation and Quaternary Ammonium Salts

A key advantage of the Eschweiler-Clarke reaction is its inherent inability to form quaternary ammonium salts.[2][3] The reaction stops at the tertiary amine stage because a tertiary amine cannot form another imine or iminium ion with formaldehyde, which is a necessary step for methylation to occur.[3] If you suspect quaternary salt formation, it is likely due to a different methylation reaction occurring, not the Eschweiler-Clarke mechanism.

2.2 Substrate-Specific Side Reactions

Certain amine structures are prone to undergoing alternative reaction pathways under Eschweiler-Clarke conditions.

  • Cyclization Reactions: Alkenylamines, where the double bond is appropriately positioned, can undergo intramolecular cyclization instead of N-methylation.[1] For example, 1,5-dimethyl-4-hexenylamine yields a piperidine derivative rather than the expected N,N-dimethyl product.[1]

  • Fragmentation: Polyamines can sometimes undergo C-N bond cleavage, leading to fragments of the original starting material.[4]

  • Unexpected Products with Amino Acids: Some amino acids can yield unexpected products. For instance, β-alanine can form a zwitterion instead of the N,N-dimethylated product under these conditions.[1]

Troubleshooting and Prevention:

  • Thorough Substrate Analysis: Before starting, carefully analyze your amine's structure for any functionalities that might be reactive under acidic, heated conditions.

  • Literature Search: Conduct a thorough literature search for Eschweiler-Clarke reactions on similar substrates to anticipate potential side reactions.

  • Condition Optimization: If cyclization or fragmentation is observed, try running the reaction at a lower temperature to favor the desired methylation pathway.

2.3 Work-up and Purification Issues

The work-up procedure is critical for isolating a pure product. The standard procedure involves basifying the reaction mixture to deprotonate the amine product and allow for its extraction into an organic solvent.[2]

Standard Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Carefully add a strong base (e.g., NaOH or KOH solution) until the pH is >11.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or distillation as needed.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is an excess of formic acid and formaldehyde used?

Using an excess of both reagents drives the chemical equilibrium towards the formation of the methylated amine, helping to ensure a high yield and complete conversion of the starting material, in accordance with Le Chatelier's principle.[2][3]

Q2: Can I use paraformaldehyde instead of formalin?

Yes, paraformaldehyde is a common alternative to aqueous formaldehyde.[5] It can be advantageous in solvent-free conditions or when the presence of water is undesirable. Note that paraformaldehyde needs to depolymerize in situ, which might require slightly higher temperatures or longer reaction times.

Q3: The reaction produces a lot of gas. Is this normal?

Yes, the evolution of carbon dioxide is a key feature of the Eschweiler-Clarke mechanism.[3] It results from the decomposition of formic acid as it donates a hydride to the iminium ion. This gas evolution makes the reaction irreversible.[3] Ensure your reaction vessel is not sealed to avoid pressure build-up.

Q4: Will this reaction cause racemization of a chiral amine?

Typically, chiral amines do not racemize under Eschweiler-Clarke conditions, which is a significant advantage of this method.[3]

Q5: My amine has other functional groups. Will they be affected?

The Eschweiler-Clarke reaction is generally mild, but the acidic and heated conditions can affect sensitive functional groups. A simplified version of the reaction that omits formic acid has been developed for substrates with acid-sensitive moieties, although it is primarily effective for secondary amines.[6][7] Always consider the stability of all functional groups on your molecule under the reaction conditions.

Visual Guides

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Transfer & Methylation Amine R₂NH Iminium [R₂N=CH₂]⁺ Amine->Iminium + CH₂O, - H₂O Amine->Iminium Formaldehyde CH₂O Iminium_ref [R₂N=CH₂]⁺ FormicAcid HCOOH MethylatedAmine R₂N-CH₃ CO2 CO₂ Iminium_ref->MethylatedAmine + HCOOH

Caption: The two-step mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckSubstrate Is substrate sterically hindered or electron-poor? Start->CheckSubstrate CheckReagents Are reagent ratios and quality correct? CheckSubstrate->CheckReagents No IncreaseTempTime Increase Temperature and/or Reaction Time CheckSubstrate->IncreaseTempTime Yes CheckConditions Are temperature and time sufficient? CheckReagents->CheckConditions Yes VerifyReagents Use Fresh Reagents & Verify Stoichiometry CheckReagents->VerifyReagents No CheckConditions->IncreaseTempTime No ConsiderAlt Consider Alternative Methylation Method CheckConditions->ConsiderAlt Yes IncreaseTempTime->CheckReagents IncreaseExcess Increase Excess of Formaldehyde/Formic Acid VerifyReagents->CheckConditions

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]

  • Eschweiler-Clarke reaction. Chemeurope.com. [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. [Link]

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Validation & Comparative

A Researcher's Guide to the Stereoselective Bioactivity of Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural difference can lead to profound variations in biological activity. This guide provides an in-depth comparison of the biological activities of R and S enantiomers, supported by experimental data and methodologies, to aid researchers in navigating the complexities of stereoisomerism in drug design and development.

The Principle of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral.[1] This stereospecificity dictates that the interaction between a chiral drug and its biological target is often highly selective, akin to a key fitting into a lock. One enantiomer, the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse effects.[2][3] Understanding and characterizing the distinct pharmacological profiles of individual enantiomers is therefore a critical aspect of modern drug development, a principle underscored by regulatory bodies like the FDA.[4][5]

A classic and tragic example that highlights the importance of stereochemistry is Thalidomide. Initially marketed as a racemic mixture (containing both R and S enantiomers), it was prescribed to pregnant women for morning sickness.[3][6] It was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was teratogenic, causing severe birth defects.[7][8] Crucially, the enantiomers of thalidomide can interconvert in vivo, meaning that administering the "safe" R-enantiomer alone does not eliminate the risk.[7][9][10] This underscores the necessity of evaluating the stereochemical stability of chiral drugs.

Comparative Biological Activities: Case Studies

The differential effects of enantiomers are not always as dramatic as in the case of Thalidomide, but they are consistently significant across various drug classes.

DrugEnantiomerBiological Activity
Thalidomide (R)-ThalidomideSedative and hypnotic effects.[7][10]
(S)-ThalidomideTeratogenic and immunomodulatory effects.[7][9][10]
Ibuprofen (S)-(+)-IbuprofenPharmacologically active enantiomer; potent inhibitor of cyclooxygenase (COX) enzymes, providing anti-inflammatory and analgesic effects.[11][12]
(R)-(-)-IbuprofenLargely inactive as a COX inhibitor but undergoes in vivo chiral inversion to the active (S)-enantiomer.[11][12][13]
Albuterol (Salbutamol) (R)-(-)-Albuterol (Levalbuterol)Responsible for the bronchodilatory effects by binding to β2-adrenergic receptors.[14][15]
(S)-(+)-AlbuterolInactive as a bronchodilator and has been associated with proinflammatory effects and increased airway hyperreactivity.[14][15]
Naproxen (S)-(+)-NaproxenExhibits analgesic, anti-inflammatory, and antipyretic properties.[16]
(R)-(-)-NaproxenLacks analgesic effect and is associated with liver toxicity.[16]

This table summarizes the differential biological activities of the R and S enantiomers for selected drugs.

Experimental Protocols for Enantiomer Analysis

The accurate assessment of the biological activity of individual enantiomers is predicated on the ability to separate and quantify them.

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is the first critical step.[17] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used technique for this purpose.[18][19]

Diagram: Workflow for Chiral Separation by HPLC

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis racemic_mixture Racemic Mixture dissolution Dissolution in Mobile Phase racemic_mixture->dissolution filtration Filtration dissolution->filtration injector Injector filtration->injector column Chiral Column (CSP) injector->column pump HPLC Pump pump->injector detector Detector (e.g., UV, CD) column->detector chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: A typical workflow for the separation of enantiomers using chiral HPLC.

Step-by-Step Methodology for Chiral HPLC Separation:

  • Column Selection: The choice of the Chiral Stationary Phase (CSP) is critical and depends on the chemical nature of the analyte.[3][20] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used.[3] Pirkle-type CSPs are effective for separating π-acidic racemates.[3]

  • Mobile Phase Optimization: A systematic screening of mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) is performed to achieve optimal separation (resolution) of the enantiomeric peaks.

  • Sample Preparation: The racemic mixture is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution: A defined volume of the sample is injected onto the chiral column. The mobile phase is pumped through the column at a constant flow rate, leading to the differential elution of the enantiomers based on their transient diastereomeric interactions with the CSP.[21]

  • Detection and Quantification: As the separated enantiomers elute from the column, they are detected by a suitable detector (e.g., UV-Vis or Circular Dichroism). The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.

Once separated, the enantiomeric purity of each fraction must be confirmed.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule in solution.[22][23] Enantiomers rotate light by equal amounts but in opposite directions (dextrorotatory (+) or levorotatory (-)).[22] The specific rotation is a characteristic physical property of a chiral compound.

Step-by-Step Methodology for Polarimetry:

  • Sample Preparation: A precise concentration of the purified enantiomer is prepared in a suitable achiral solvent.

  • Measurement: The solution is placed in a polarimeter cell of a known path length.

  • Data Acquisition: The observed optical rotation is measured.[24]

  • Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Determination of Enantiomeric Excess (ee): The enantiomeric excess, a measure of the purity of the sample, can be calculated if the specific rotation of the pure enantiomer is known.[22]

With purified enantiomers, their distinct biological activities can be assessed using a variety of in vitro and in vivo assays.

In Vitro Assays: These are essential for determining the mechanism of action and potency of each enantiomer at the molecular level.[25]

  • Receptor Binding Assays: These assays measure the affinity of each enantiomer for its target receptor. For example, in the case of Albuterol, competitive binding assays with radiolabeled ligands can be used to determine the binding affinity (Ki) of the (R)- and (S)-enantiomers to the β2-adrenergic receptor.[14]

  • Enzyme Inhibition Assays: For drugs like Ibuprofen that target enzymes, these assays quantify the inhibitory potency (e.g., IC50) of each enantiomer.[25] The inhibition of COX-1 and COX-2 by (S)-Ibuprofen can be measured using commercially available kits.

  • Cell-Based Assays: These assays assess the functional consequences of enantiomer-target interaction in a cellular context.[25] For example, the anti-inflammatory effects of Ibuprofen enantiomers can be studied by measuring the inhibition of prostaglandin E2 production in lipopolysaccharide-stimulated macrophages.

Diagram: Enantiomer-Specific Receptor Interaction

G cluster_receptor Biological Receptor (Chiral) cluster_enantiomers Enantiomers receptor Receptor Binding Site R_enantiomer R-Enantiomer (Eutomer) R_enantiomer->receptor High Affinity Binding (Therapeutic Effect) S_enantiomer S-Enantiomer (Distomer) S_enantiomer->receptor Low/No Affinity Binding (Inactive or Adverse Effect)

Caption: Differential binding of R and S enantiomers to a chiral biological receptor.

In Vivo Studies: Animal models are crucial for understanding the pharmacokinetic and pharmacodynamic differences between enantiomers in a whole organism.

  • Pharmacokinetic (PK) Studies: These studies involve administering each enantiomer separately to laboratory animals and measuring its concentration in plasma and tissues over time.[4] This allows for the determination of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) for each enantiomer.

  • Pharmacodynamic (PD) Studies: These studies assess the therapeutic and toxicological effects of each enantiomer in relevant animal models of disease. For instance, the bronchodilatory effects of Albuterol enantiomers can be evaluated in a mouse model of asthma by measuring airway hyperresponsiveness.[14]

Regulatory Considerations and Future Perspectives

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of new stereoisomeric drugs.[4][5] These guidelines emphasize the need to characterize the individual enantiomers and justify the development of a single enantiomer or a racemic mixture. The practice of "chiral switching," where a previously marketed racemate is reintroduced as a single enantiomer, has become a common strategy for pharmaceutical companies to extend patent life and potentially improve the therapeutic profile of a drug.[2][5]

The continued development of advanced analytical techniques, such as supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), will further enhance our ability to separate and analyze chiral compounds.[18] Coupled with sophisticated in silico modeling and high-throughput screening, these technologies will accelerate the rational design of safer and more effective single-enantiomer drugs.

References

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  • Enantiomers Can Be Distinguished by Biological Molecules. (2014). Chemistry LibreTexts. [Link]

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  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (n.d.). PubMed Central. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (n.d.). MDPI. [Link]

  • Pro [a.k.a. (S)-Albuterol for Asthma: Con]. (n.d.). American Journal of Respiratory and Critical Care Medicine. [Link]

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  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. [Link]

  • Absolute Configuration and the (R) and (S) System. (2022). Chemistry LibreTexts. [Link]

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  • Pharmacokinetics of the enantiomers of thalidomide. (n.d.). Lund University. [Link]

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A Comparative Guide to C-(4-Methoxy-phenyl)-C-phenyl-methylamine and Other Benzhydrylamine Derivatives for CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzhydrylamine Scaffold - A Privileged Motif in CNS Drug Discovery

The benzhydrylamine moiety, characterized by a diphenylmethylamine core, represents a privileged structural motif in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] This scaffold is present in a diverse range of biologically active compounds, including antihistamines, anticholinergics, and psychoactive agents.[3] A significant area of interest for researchers is the interaction of benzhydrylamine derivatives with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism of action for many therapeutic drugs and research chemicals.[4]

This guide provides a comparative analysis of C-(4-Methoxy-phenyl)-C-phenyl-methylamine, a specific benzhydrylamine derivative, and other structurally related compounds. We will explore its synthesis, predicted pharmacological profile based on structure-activity relationships (SAR), and compare it with notable benzhydrylamine derivatives and other monoamine transporter ligands. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research in this area.

Focus Compound: this compound

This compound is an unsymmetrical benzhydrylamine derivative featuring a methoxy group at the para-position of one of the phenyl rings. The presence and position of this methoxy group are anticipated to significantly influence the compound's binding affinity and selectivity for monoamine transporters compared to the unsubstituted parent compound, benzhydrylamine.

Synthesis of this compound

The synthesis of unsymmetrical benzhydrylamines like this compound can be achieved through several routes. A common and effective method is the reductive amination of a corresponding ketone. Below is a detailed protocol for a plausible synthetic route.

Experimental Protocol: Synthesis via Reductive Amination

This two-step process involves the synthesis of the ketone intermediate followed by reductive amination.

Step 1: Friedel-Crafts Acylation to Synthesize 4-Methoxybenzophenone

  • To a stirred solution of anisole (1.1 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxybenzophenone.

  • Purify the product by recrystallization from ethanol or by column chromatography.

Step 2: Reductive Amination of 4-Methoxybenzophenone

  • In a round-bottom flask, dissolve 4-methoxybenzophenone (1.0 equivalent) and a large excess of ammonium acetate in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Make the aqueous solution basic by adding 2M sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination Anisole Anisole Ketone 4-Methoxybenzophenone Anisole->Ketone DCM, 0°C to RT BenzoylChloride Benzoyl Chloride BenzoylChloride->Ketone DCM, 0°C to RT AlCl3 AlCl₃ (Catalyst) AlCl3->Ketone DCM, 0°C to RT FinalProduct C-(4-Methoxy-phenyl)- C-phenyl-methylamine Ketone->FinalProduct Methanol, RT AmmoniumAcetate Ammonium Acetate (Amine Source) AmmoniumAcetate->FinalProduct Methanol, RT NaBH3CN NaBH₃CN (Reducing Agent) NaBH3CN->FinalProduct Methanol, RT

Caption: Synthetic workflow for this compound.

Comparative Pharmacological Analysis

The pharmacological profile of benzhydrylamine derivatives is heavily influenced by the nature and position of substituents on the phenyl rings. Here, we compare the known activities of relevant compounds to infer the potential activity of this compound.

Structure-Activity Relationship (SAR) Insights

The introduction of a methoxy group can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the binding pockets of monoamine transporters.

  • Dopamine Transporter (DAT): Studies on other scaffolds, such as indatraline derivatives, have shown that a 4-methoxy substitution can maintain or even enhance affinity for DAT.[1] This suggests that this compound may be a potent DAT inhibitor.

  • Norepinephrine Transporter (NET): The effect of methoxy substitution on NET affinity is more variable and position-dependent. Without direct experimental data, the affinity of this compound for NET is difficult to predict.

  • Serotonin Transporter (SERT): Generally, simple benzhydrylamine derivatives exhibit lower affinity for SERT compared to DAT and NET.[5]

SAR_Diagram cluster_substituents Substituent Effects cluster_transporters Monoamine Transporter Affinity Benzhydrylamine Benzhydrylamine Scaffold NoSub Unsubstituted (Benzhydrylamine) ParaMethoxy 4-Methoxy (Focus Compound) OrthoMethoxy 2-Methoxy MetaMethoxy 3-Methoxy DAT DAT NoSub->DAT Moderate Affinity NET NET NoSub->NET Moderate Affinity SERT SERT NoSub->SERT Generally Low Affinity ParaMethoxy->DAT Potentially High Affinity ParaMethoxy->NET Variable ParaMethoxy->SERT Generally Low Affinity OrthoMethoxy->DAT Predicted Lower Affinity OrthoMethoxy->SERT Generally Low Affinity MetaMethoxy->DAT Predicted Lower Affinity MetaMethoxy->SERT Generally Low Affinity

Caption: Predicted structure-activity relationships of methoxy-substituted benzhydrylamines.

Comparative Binding Affinity and Uptake Inhibition Data

The following table summarizes the available in vitro data for selected benzhydrylamine derivatives and other relevant monoamine transporter inhibitors. It is important to note that these values are compiled from different studies and should be used for general comparison, not as a direct head-to-head analysis.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Benzhydrylamine~3000[6]~1500[6]>10000[6]N/AN/AN/A
This compound N/A N/A N/A N/A N/A N/A
Modafinil2600[6]>10000[6]>10000[6]5000[6]35600[5]>100000
JHW 0077.4[7]1330[7]3440[7]1.5-2.5[8]N/AN/A

N/A: Data not available in the reviewed literature.

Based on the available data, the unsubstituted benzhydrylamine shows moderate affinity for DAT and NET, with low affinity for SERT.[6] Modafinil is a relatively weak but selective DAT inhibitor.[5][6] In contrast, JHW 007 is a highly potent and selective DAT inhibitor.[7][8] The lack of direct experimental data for this compound highlights a significant knowledge gap and an opportunity for future research.

Experimental Protocols for In Vitro Assays

To facilitate the characterization of this compound and its analogs, detailed protocols for standard in vitro assays are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for DAT, NET, or SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)

  • Test compound solutions at various concentrations

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Membrane preparation (25-50 µg protein)

    • Radioligand at a concentration near its Kd

    • Either buffer (for total binding), non-specific binding control, or test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Add scintillation cocktail to each filter and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing Transporter) start->prep setup Set Up Assay Plate: - Membranes - Radioligand - Test Compound/Controls prep->setup incubate Incubate to Equilibrium setup->incubate filter_wash Filter and Wash (Separate Bound/Free) incubate->filter_wash count Add Scintillant & Count Radioactivity filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Monoamine Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled substrate:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin

  • Uptake inhibitor for non-specific uptake control (as in binding assay)

  • Test compound solutions at various concentrations

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with either buffer, non-specific uptake control, or test compound at various concentrations for 10-15 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical as this measures the initial rate of uptake.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition of specific uptake for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Uptake_Assay_Workflow start Start plate_cells Plate Transfected Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate with Test Compound/Controls plate_cells->pre_incubate initiate_uptake Add Radiolabeled Neurotransmitter pre_incubate->initiate_uptake incubate_short Incubate (Short Duration, 37°C) initiate_uptake->incubate_short terminate_wash Terminate and Wash with Cold Buffer incubate_short->terminate_wash lyse_cells Lyse Cells terminate_wash->lyse_cells count Add Scintillant & Count Radioactivity lyse_cells->count analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ count->analyze end End analyze->end

Caption: Workflow for a monoamine uptake inhibition assay.

Conclusion and Future Directions

This compound represents an intriguing target for further investigation in the field of monoamine transporter research. Based on established structure-activity relationships, it is hypothesized that this compound may exhibit significant affinity for the dopamine transporter. However, the lack of direct, comparative experimental data underscores the need for comprehensive in vitro and in vivo characterization.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full analytical characterization of this compound and its ortho- and meta-isomers.

  • In Vitro Profiling: A head-to-head comparison of the binding affinities (Ki) and functional potencies (IC₅₀) of these isomers at DAT, NET, and SERT using the standardized protocols outlined in this guide.

  • In Vivo Studies: Evaluation of the most promising compounds in animal models of CNS disorders to determine their behavioral and neurochemical effects.

By systematically exploring the pharmacology of this and other benzhydrylamine derivatives, researchers can gain valuable insights into the molecular determinants of monoamine transporter selectivity and develop novel chemical probes and potential therapeutic agents.

References

  • Gu, X. H., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868–4876. [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 19-30. [Link]

  • Trachsel, D. (2012). Synthesis of Novel Phenyl-Substituted (Diphenylmethyl)piperazines and Their Evaluation as Monoamine Reuptake Inhibitors. Helvetica Chimica Acta, 95(11), 2275-2292. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]

  • Snyder, S. H., & Coyle, J. T. (1969). Regional differences in 3H-norepinephrine and 3H-dopamine uptake into rat brain homogenates. Journal of Pharmacology and Experimental Therapeutics, 165(1), 78–86. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Rothman, R. B., et al. (2003). Evidence for an overlapping site for [3H]dopamine uptake and [3H]WIN 35,428 binding at the dopamine transporter. Synapse, 47(3), 238–244. [Link]

  • Galli, A., et al. (1995). Sodium-dependent norepinephrine- and dopamine-sensitive [3H]dopamine uptake in norepinephrine- and dopamine-containing synaptosomes. Journal of Neurochemistry, 65(6), 2616–2623. [Link]

  • Minzenberg, M. J., & R. C. Poole. (2017). Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions. Frontiers in Neurology, 8, 641. [Link]

  • Newman, A. H., et al. (2012). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 12(11), 1189–1209. [Link]

  • Buck, K. J., & R. A. Harris. (1990). Benzodiazepine antagonist and inverse agonist actions on GABAA receptor-operated chloride channels. I. A comparison of two preparations. Journal of Pharmacology and Experimental Therapeutics, 253(2), 706–712. [Link]

  • Katz, J. L., et al. (2004). Behavioral effects of N-substituted benztropine analogs: a potential treatment for cocaine abuse. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 650–660. [Link]

  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925–1024. [Link]

  • Carroll, F. I., et al. (1992). Synthesis and biological evaluation of 2- and 3-substituted-3-phenyltropane analogues as cocaine antagonists. Journal of Medicinal Chemistry, 35(15), 2812–2818. [Link]

  • Descriptive, I., et al. (2004). Novel N-substituted 4',4''-difluoro-3α-(diphenylmethoxy)tropane analogs: Selective ligands for the dopamine transporter. Journal of Medicinal Chemistry, 47(11), 2706–2715. [Link]

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Validation of analytical methods for quantifying C-(4-Methoxy-phenyl)-C-phenyl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for Quantifying C-(4-Methoxy-phenyl)-C-phenyl-methylamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound, a substituted benzhydrylamine derivative. For researchers, scientists, and drug development professionals, the selection of a precise, accurate, and reliable analytical method is a critical decision that impacts data integrity from early discovery through to quality control (QC) of the final product.

The objective of this document is to move beyond a simple listing of protocols. Instead, we will explore the causality behind experimental choices, compare the performance of principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—and provide the foundational knowledge required to select and validate a method that is fit for its intended purpose. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework of trustworthiness and scientific validity.[1][2]

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the universal parameters that define a validated analytical method. The objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[3] According to ICH guidelines, this suitability is confirmed by assessing a series of performance characteristics.[1][2][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, often expressed as a percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

G cluster_0 Core Validation Objective cluster_1 Quantitative Performance Metrics cluster_2 Sensitivity & Specificity cluster_3 Reliability Metric Objective Demonstrate Fitness for Intended Purpose Accuracy Accuracy (Closeness to True Value) Objective->Accuracy Precision Precision (Agreement of Results) Objective->Precision Specificity Specificity (Discrimination) Objective->Specificity Robustness Robustness (Reliability) Objective->Robustness Linearity Linearity (Proportionality) Precision->Linearity Range Range Linearity->Range LOD LOD (Detection Limit) Specificity->LOD LOQ LOQ (Quantitation Limit) Specificity->LOQ

Caption: Interrelation of core analytical method validation parameters.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is dictated by the specific requirements of the analysis: the nature of the analyte, the sample matrix, the required sensitivity, and the intended application (e.g., routine QC vs. trace-level bioanalysis).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound.[6]

  • Principle & Causality: Reversed-phase HPLC is the most common approach. The analyte is partitioned between a non-polar stationary phase (typically octadecylsilyl, C18) and a polar mobile phase. The methoxy and amine functional groups of the target molecule provide sufficient polarity for good retention and separation from non-polar impurities. A UV detector is chosen for its simplicity and robustness, as the phenyl rings in the molecule provide strong chromophores for sensitive detection.

  • Strengths:

    • Robustness: HPLC methods are highly reproducible and transferable between laboratories.

    • Versatility: Easily adaptable for purity, assay, and stability testing.

    • Cost-Effective: Lower operational and capital costs compared to mass spectrometry-based methods.

  • Limitations:

    • Lower Specificity: UV detection cannot distinguish between compounds with similar retention times and UV spectra.

    • Moderate Sensitivity: Less sensitive than MS-based methods, potentially unsuitable for trace impurity analysis or bioanalysis.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 20 mM ammonium formate adjusted to pH 3.5).[7] The acidic pH ensures the amine group is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution; typically around 225-230 nm for the phenyl rings.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or diluent. Create a series of calibration standards (e.g., 5-150 µg/mL) to establish linearity.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.

  • Validation Procedure:

    • Specificity: Inject blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.

    • Linearity: Inject calibration standards in triplicate and perform a linear regression of peak area versus concentration. A correlation coefficient (R²) > 0.999 is desired.

    • Accuracy & Precision: Analyze a minimum of nine preparations across three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.[3] Acceptance criteria are typically 98-102% recovery for accuracy and <2% Relative Standard Deviation (RSD) for precision.

Chiral HPLC for Enantiomeric Purity

Since this compound is a chiral molecule, distinguishing between its enantiomers is often a regulatory requirement.

  • Principle & Causality: Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely successful because they form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[8][9] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical and must be screened to find the optimal conditions for resolution.[9]

  • Strengths:

    • Definitive Enantiomer Quantification: The only reliable way to determine enantiomeric excess or quantify a chiral impurity.

    • High Resolution: Modern CSPs can achieve baseline separation of enantiomers.[10]

  • Limitations:

    • Method Development: Can be more complex and time-consuming than achiral methods.

    • Column Cost: Chiral columns are significantly more expensive.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.

  • Principle & Causality: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.[11] For a molecule like this compound, its volatility may be sufficient for direct analysis, though derivatization (e.g., acylation) can sometimes be used to improve peak shape and thermal stability.

  • Strengths:

    • High Specificity: The mass spectrum provides structural information, making peak identification highly reliable.[12]

    • High Sensitivity: GC-MS can detect and quantify analytes at very low levels (ng/L).[13]

    • Excellent for Volatile Impurities: Ideal for identifying residual solvents or volatile degradation products.

  • Limitations:

    • Thermal Lability: The high temperatures of the injector and column can cause degradation of thermally sensitive molecules.

    • Derivatization: May require an extra sample preparation step, which can introduce variability.

  • Chromatographic System: A GC system with a capillary column inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C (splitless injection mode for trace analysis).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Scan mode (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. An internal standard (e.g., a deuterated analog) is highly recommended for accurate quantification.[14]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents the pinnacle of sensitivity and specificity for quantifying analytes in complex matrices.

  • Principle & Causality: UPLC utilizes columns with smaller particles (<2 µm), which provides faster analysis times and higher resolution than traditional HPLC. Tandem mass spectrometry (MS/MS) adds another layer of specificity. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from matrix components.[15]

  • Strengths:

    • Exceptional Sensitivity: The gold standard for bioanalysis, capable of reaching pg/mL or even fg/mL detection limits.[16]

    • Unmatched Specificity: MRM transitions are unique to the analyte, virtually eliminating false positives.

    • High Throughput: Runtimes are typically very short (e.g., < 3 minutes).[16]

  • Limitations:

    • High Cost: The instrumentation is expensive to purchase and maintain.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and must be carefully evaluated.

    • Complexity: Requires a higher level of operator expertise.

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A rapid gradient of Acetonitrile and 0.1% Formic Acid in water. Formic acid aids in the protonation of the analyte for positive mode ESI.

  • Flow Rate: 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: Determined by infusing a standard solution of the analyte and its isotopically-labeled internal standard to find the optimal precursor -> product ion transitions and collision energies.

  • Sample Preparation: For biological samples (e.g., plasma), a sample cleanup step like solid-phase extraction (SPE) or protein precipitation is mandatory to remove interferences.[15]

Performance Data Summary and Method Selection

The choice of method is a trade-off between the required performance and available resources.

Performance ParameterHPLC-UVGC-MSUPLC-MS/MS
Specificity Moderate (Relies on RT)High (Mass Spectrum)Very High (MRM Transition)
Linearity (R²) > 0.999> 0.995> 0.998
LOD ~10-50 ng/mL~0.1-5 ng/mL< 0.1 ng/mL (pg/mL)
LOQ ~50-150 ng/mL~0.5-15 ng/mL< 0.5 ng/mL (pg/mL)
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (%RSD) < 2%< 10%< 15% (Bioanalysis)
Primary Application QC Assay, PurityImpurity ID, VolatilesBioanalysis, Trace Analysis

Note: The values in this table are representative based on published methods for similar small molecules and are intended for comparative purposes.[6][16][17][18]

G Start Define Analytical Goal QC_Assay Routine QC Assay & Purity? Start->QC_Assay Trace_Analysis Trace Impurity or Bioanalysis? QC_Assay->Trace_Analysis No HPLC Use HPLC-UV Method QC_Assay->HPLC Yes Chiral_Purity Enantiomeric Purity Required? Trace_Analysis->Chiral_Purity No UPLC_MS Use UPLC-MS/MS Method Trace_Analysis->UPLC_MS Yes Volatile_Impurity Volatile Impurity Screening? Chiral_Purity->Volatile_Impurity No Chiral_HPLC Use Chiral HPLC Method Chiral_Purity->Chiral_HPLC Yes GC_MS Use GC-MS Method Volatile_Impurity->GC_MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For the quantification of this compound, several powerful techniques are available, each with distinct advantages.

  • For routine quality control, assay, and purity testing in a drug substance or product, the HPLC-UV method is the most logical choice. It provides a perfect balance of performance, robustness, and cost-effectiveness.[19][20]

  • When enantiomeric purity is a critical quality attribute, a dedicated Chiral HPLC method is non-negotiable and must be developed and validated.

  • For identifying unknown impurities or screening for volatile organic compounds, GC-MS offers superior identification capabilities due to its mass spectral libraries.

  • For bioanalytical studies (e.g., pharmacokinetics) or for the quantification of trace-level impurities or degradation products, the superior sensitivity and specificity of UPLC-MS/MS make it the indispensable gold standard.[15][16]

Ultimately, the responsibility lies with the scientist to understand the analytical requirements and apply the principles of validation rigorously. By doing so, one can ensure the generation of high-quality, reliable, and defensible data throughout the drug development lifecycle.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. [Link]

  • ResearchGate. (n.d.). Validation of a RP-HPLC Method for Quantitation of Phenolic Compounds in three Different Extracts from Cymbopogon citratus. [Link]

  • Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]

  • McMed International. (2015). American Journal of Biological and Pharmaceutical Research. [Link]

  • MDPI. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Scientific Research Publishing. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. [Link]

  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]

  • ResearchGate. (n.d.). Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. [Link]

  • PubMed. (n.d.). Development and validation of a new analytical HPLC method for simultaneous determination of the antidiabetic drugs, metformin and gliclazide. [Link]

  • OMICS International. (2021). Uplc-Ms/Ms Method for The Simultaneous Determination of Plasma Catecholamines And The. [Link]

  • ResearchGate. (n.d.). A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency. [Link]

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A Comparative Guide to the Neuropharmacology of C-(4-Methoxy-phenyl)-C-phenyl-methylamine and p-Methoxyamphetamine (PMA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of two structurally distinct psychoactive compounds: the phenethylamine p-Methoxyamphetamine (PMA), a known potent serotonergic agent, and the diarylethylamine C-(4-Methoxy-phenyl)-C-phenyl-methylamine. While extensive pharmacological data exists for PMA, defining it as a high-risk compound due to its potent serotonin release and monoamine oxidase A (MAO-A) inhibition, this compound belongs to a class of compounds for which published data is scarce.

This document synthesizes the established profile of PMA with a predictive profile for this compound, inferred from the known pharmacology of the 1,2-diarylethylamine class. This class is primarily characterized by N-methyl-D-aspartate (NMDA) receptor antagonism and monoamine reuptake inhibition, with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. This starkly contrasts with PMA's primary serotonergic activity. We present detailed experimental protocols to enable researchers to directly test these hypotheses and quantify the pharmacological differences between these two compounds.

Structural and Physicochemical Comparison

The foundational differences in the pharmacological profiles of these two molecules originate from their distinct chemical scaffolds.

  • p-Methoxyamphetamine (PMA) is a substituted phenethylamine. This core structure is shared by a wide range of monoamine neurotransmitters (dopamine, norepinephrine) and psychoactive drugs (amphetamine, MDMA). Its defining features are a phenyl ring, an ethylamine side chain, and a methoxy group at the para (4) position of the phenyl ring.

  • This compound is a 1,2-diarylethylamine. This structure is significantly bulkier, featuring two aromatic rings attached to the ethylamine backbone. This diaryl substitution fundamentally alters its interaction with biological targets compared to the single-ring phenethylamines.

PropertyThis compoundp-Methoxyamphetamine (PMA)
IUPAC Name (4-methoxyphenyl)(phenyl)methanamine1-(4-methoxyphenyl)propan-2-amine
CAS Number 5267-46-9 (for HCl salt)[1]64-13-1[2]
Molecular Formula C₁₄H₁₅NOC₁₀H₁₅NO
Molar Mass 213.27 g/mol 165.24 g/mol
Chemical Class 1,2-DiarylethylamineSubstituted Phenethylamine

Comparative Pharmacological Profiles

The differing chemical structures logically lead to divergent pharmacological mechanisms.

p-Methoxyamphetamine (PMA): A Potent Serotonergic Agent

PMA's mechanism of action is well-documented and multifaceted, centering on a powerful disruption of serotonin (5-HT) homeostasis.

  • Monoamine Release and Reuptake Inhibition : PMA is a potent and selective serotonin releasing agent (SSRA)[3]. It both facilitates the release of 5-HT from presynaptic vesicles and inhibits its reuptake via the serotonin transporter (SERT)[3]. Its effects on dopamine (DA) and norepinephrine (NE) systems are considerably weaker[2].

  • Monoamine Oxidase Inhibition (MAOI) : Crucially, PMA is also a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for metabolizing serotonin[2]. The IC₅₀ for MAO-A inhibition has been reported in the range of 300 to 600 nM[2]. This dual action—massive serotonin release combined with the inhibition of its breakdown—can lead to dangerously high synaptic serotonin levels and is a key contributor to its toxicity.

  • Receptor Interactions : PMA shows very low affinity for direct binding to 5-HT₁A and 5-HT₂A/₂C receptors, indicating its effects are primarily mediated through transporter and enzyme interactions rather than direct receptor agonism[2].

  • Clinical and Toxicological Significance : PMA is known for its steep dose-response curve and a delayed onset of action compared to MDMA, which can lead to users re-dosing and subsequently overdosing[4][5]. The combination of excessive serotonin release and MAO-A inhibition frequently leads to severe hyperthermia, serotonin syndrome, and fatalities[2][4].

This compound: A Hypothetical Profile

In the absence of direct pharmacological data for this compound, we extrapolate a likely profile from published research on its structural class, the 1,2-diarylethylamines (e.g., diphenidine, methoxphenidine).[3][4][6]

  • NMDA Receptor Antagonism : The primary target for many psychoactive 1,2-diarylethylamines is the NMDA receptor, where they act as uncompetitive antagonists and channel blockers[3][4][7]. This mechanism is responsible for the dissociative effects reported for compounds like diphenidine[7]. It is highly probable that this compound shares this activity.

  • Monoamine Reuptake Inhibition : Unlike PMA's focus on serotonin, 1,2-diarylethylamines typically exhibit inhibitory activity at the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET)[2][3]. Critically, this class of compounds generally shows very weak or no affinity for the serotonin transporter (SERT)[3]. Therefore, this compound is predicted to function as a dopamine-norepinephrine reuptake inhibitor, a profile more akin to a psychostimulant than a serotonergic releaser.

  • Monoamine Release and MAO Inhibition : There is no evidence to suggest that 1,2-diarylethylamines act as monoamine releasing agents or significant MAO inhibitors. Their bulkier structure is less compatible with the substrate binding sites of monoamine transporters (for reverse transport) and MAO enzymes compared to the more streamlined phenethylamine scaffold of PMA.

Summary of Pharmacological Divergence

The following table summarizes the known (PMA) and predicted (this compound) pharmacological actions.

Pharmacological Target/Actionp-Methoxyamphetamine (PMA)This compound (Predicted)
Primary Mechanism Serotonin Releasing Agent & MAO-A InhibitorNMDA Receptor Antagonist & Monoamine Reuptake Inhibitor
Serotonin Transporter (SERT) Potent Substrate (Releaser/Inhibitor)Weak to No Affinity/Activity
Dopamine Transporter (DAT) Weak ActivityModerate to Potent Inhibitor
Norepinephrine Transporter (NET) Weak ActivityWeak to Moderate Inhibitor
Monoamine Oxidase A (MAO-A) Potent InhibitorUnlikely to be a significant inhibitor
NMDA Receptor No Significant ActivityLikely Antagonist
Primary Clinical Risk Serotonin Syndrome, HyperthermiaDissociative Effects, Psychostimulant Abuse Liability

Experimental Protocols for Comparative Analysis

To empirically validate the predicted profile of this compound and directly compare it to PMA, the following experimental workflows are essential.

Workflow for In Vitro Characterization

This workflow outlines the logical progression from determining binding affinity to assessing functional activity at key molecular targets.

G cluster_0 Step 1: Receptor & Transporter Binding Affinity cluster_1 Step 2: Functional Activity Assays cluster_2 Step 3: Data Synthesis Binding_Assay Radioligand Binding Assays (SERT, DAT, NET, NMDA) Ki_Values Affinity Profile (Ki) Binding_Assay->Ki_Values Determine Ki (nM) Synthesis Comparative Analysis Ki_Values->Synthesis Release_Assay Synaptosome Release/Uptake Assay ([³H]5-HT, [³H]DA) EC50_IC50_Values Functional Potency (Release/Inhibition) Release_Assay->EC50_IC50_Values Determine EC₅₀ / IC₅₀ (nM) MAO_Assay MAO-A Inhibition Assay (Fluorometric) IC50_MAO Enzyme Inhibition Potency MAO_Assay->IC50_MAO Determine IC₅₀ (nM) EC50_IC50_Values->Synthesis IC50_MAO->Synthesis

Caption: In Vitro experimental workflow for comparative pharmacological profiling.

Protocol: Monoamine Transporter Radioligand Binding Assay
  • Causality: This assay determines the binding affinity (Ki) of the test compounds for SERT, DAT, and NET. It is the first step in identifying which transporters the compounds are likely to interact with. A low Ki value indicates high binding affinity.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human SERT, DAT, or NET. Protein concentration is determined via a BCA assay.[8]

    • Assay Setup: In a 96-well plate, combine membrane homogenate (e.g., 10-20 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET), and a range of concentrations of the test compound (PMA or this compound) in binding buffer.

    • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow binding to reach equilibrium.

    • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine to reduce non-specific binding). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT). Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.[8]

Protocol: Synaptosome Neurotransmitter Release Assay
  • Causality: This functional assay measures the ability of a compound to either inhibit the reuptake of a neurotransmitter or cause its release (efflux) from nerve terminals. This directly tests the primary mechanisms of action for reuptake inhibitors versus releasing agents.

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) via differential centrifugation and sucrose density gradients.[5][9]

    • Loading: Incubate the prepared synaptosomes with a tritiated neurotransmitter ([³H]-5-HT or [³H]-DA) to allow for active uptake and loading into vesicles.

    • Assay Setup (Superfusion): Place the loaded synaptosomes onto a filter in a superfusion chamber. Continuously perfuse with buffer to establish a stable baseline of tritium efflux.

    • Compound Application: Switch to a buffer containing the test compound at various concentrations. Collect fractions of the superfusate over time.

    • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • Data Analysis: A significant increase in tritium efflux above baseline indicates that the compound is a releasing agent (like PMA). A compound that has no effect on its own but blocks the uptake of subsequently added [³H]-neurotransmitter is classified as a reuptake inhibitor. Calculate EC₅₀ values for release or IC₅₀ values for uptake inhibition.

Protocol: MAO-A Inhibition Assay
  • Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of MAO-A. This is critical for assessing the risk of serotonin syndrome, especially when combined with serotonin-releasing properties.

  • Methodology:

    • Enzyme Source: Use recombinant human MAO-A or mitochondrial fractions from tissue homogenates.

    • Assay Principle: A common method is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

    • Assay Setup: In a 96-well black plate, pre-incubate the MAO-A enzyme with various concentrations of the test compound for a set period (e.g., 10-15 minutes).[10]

    • Reaction Initiation: Add a substrate (e.g., tyramine) and a detection reagent mixture (e.g., OxiRed™ Probe and Horseradish Peroxidase). The MAO-A enzyme will oxidize the substrate, producing H₂O₂. The HRP then reacts with the H₂O₂ and the probe to generate a fluorescent product.

    • Measurement: Read the fluorescence intensity over time using a microplate reader.

    • Data Analysis: The rate of fluorescence increase is proportional to MAO-A activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value using non-linear regression. Clorgyline should be used as a positive control inhibitor.[10][11]

In Vivo Comparative Studies

Animal models are crucial for understanding the integrated physiological and behavioral effects of these compounds.

Protocol: Locomotor Activity Assessment
  • Causality: This test assesses the stimulant or depressant effects of a compound on spontaneous movement. Dopamine-releasing or reuptake-inhibiting compounds typically increase locomotor activity, while high-dose serotonergic or dissociative agents can produce complex or biphasic effects.

  • Methodology:

    • Apparatus: Use standard open-field chambers equipped with infrared beam arrays to automatically track animal movement.[12]

    • Habituation: Place mice or rats in the chambers for 30-60 minutes on a day prior to testing to acclimate them to the environment and reduce novelty-induced hyperactivity.

    • Test Day: Administer the test compound (PMA, this compound, or vehicle) via a relevant route (e.g., intraperitoneal, IP). Immediately place the animal back into the chamber.

    • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of effect. Compare dose-response curves for each compound.

Protocol: Drug-Induced Hyperthermia
  • Causality: This is a critical safety assessment. PMA is known to cause severe, often fatal, hyperthermia. Testing this compound in this model will reveal if it shares this dangerous property.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

    • Temperature Measurement: Measure core body temperature using a rectal probe or an implantable telemetry device.

    • Procedure: a. Establish a baseline temperature for each animal before dosing. b. Administer the test compound or vehicle. c. Measure core body temperature at regular intervals (e.g., every 15-30 minutes) for at least 3-4 hours post-administration. d. Animals should be housed at a standard ambient temperature. For enhanced sensitivity, the study can be repeated at a higher ambient temperature (e.g., 28-30°C).

    • Data Analysis: Plot the change in body temperature (ΔT) from baseline over time for each dose group. Determine the peak hyperthermic effect and its duration.

Conclusion and Future Directions

The comparison between p-Methoxyamphetamine and this compound presents a study in contrasts, dictated by their core chemical structures. PMA is a well-characterized, high-risk serotonergic agent with a dangerous combination of potent 5-HT release and MAO-A inhibition. In stark contrast, the available evidence on the 1,2-diarylethylamine class strongly suggests that this compound will likely act as an NMDA receptor antagonist and a dopamine/norepinephrine reuptake inhibitor, with minimal interaction with the serotonin system.

This guide highlights a significant knowledge gap regarding the specific pharmacology of this compound. The experimental protocols provided herein offer a clear and robust framework for researchers to definitively characterize this compound. Such studies are imperative for both scientific understanding and public health, as they will elucidate the compound's mechanism of action, psychoactive properties, and potential toxicological risks, allowing for accurate classification and informed risk assessment.

References

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021. Available at: [Link]

  • Wikipedia. (n.d.). para-Methoxyamphetamine. Retrieved January 26, 2026, from [Link]

  • GOV.UK. (2023). ACMD review of the evidence on the use and harms of diphenidine. Available at: [Link]

  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine (2-MXP). Available at: [Link]

  • National Drug & Alcohol Research Centre. (2016). Paramethoxyamphetamine (PMA) Fact Sheet. Available at: [Link]

  • Wikipedia. (n.d.). 1,2-Diarylethylamine. Retrieved January 26, 2026, from [Link]

  • Koenders, M. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1626–1635. Available at: [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Melior Discovery. (n.d.). Stress-Induced Hyperthermia Model. Retrieved January 26, 2026, from [Link]

  • World Health Organization. (2020). Critical Review Report: Diphenidine. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved January 26, 2026, from [Link]

  • Dwivedi, V., et al. (2016). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Neuroscience Methods, 265, 36-43. Available at: [Link]

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A Comparative Structural and Performance Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural comparison of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, a class of compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by the seemingly minor positional changes of the nitro group is critical for rational drug design. This document synthesizes crystallographic data, explains the causality behind synthetic and analytical choices, and explores the potential implications of structural variations on biological performance, providing a framework for future investigations.

Introduction: The Significance of Sulfonamides and Isomeric Variation

Sulfonamides have a storied history in medicine, dating back to the discovery of Prontosil, the first commercially available antibacterial agent[1]. This class of compounds continues to be a cornerstone in drug discovery, with applications ranging from antibacterial and anticancer agents to carbonic anhydrase inhibitors and antiviral therapies[1][2]. The enduring appeal of the sulfonamide scaffold lies in its synthetic accessibility and the diverse biological activities that can be achieved through structural modifications[1][2].

A fundamental aspect of medicinal chemistry involves understanding how the spatial arrangement of functional groups—isomerism—influences a molecule's properties. In the case of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, the position of the electron-withdrawing nitro group on the benzenesulfonamide ring can dramatically alter the molecule's electronic distribution, conformation, and intermolecular interactions. These subtle changes at the molecular level can have profound effects on a compound's performance, including its solubility, crystal packing, and ultimately, its biological activity. This guide will dissect these differences, providing a clear comparative analysis of the ortho-, meta-, and para-isomers.

Synthesis and Structural Elucidation: A Comparative Workflow

The synthesis of the three N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers is achieved through a straightforward and well-established nucleophilic substitution reaction. The general synthetic pathway involves the reaction of the appropriately substituted nitrobenzenesulfonyl chloride with p-anisidine[1][2].

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products p_anisidine p-Anisidine conditions Aqueous Na2CO3 Room Temperature ~4 days p_anisidine->conditions o_nitro 2-Nitrobenzenesulfonyl chloride o_nitro->conditions m_nitro 3-Nitrobenzenesulfonyl chloride m_nitro->conditions p_nitro 4-Nitrobenzenesulfonyl chloride p_nitro->conditions ortho_isomer N-(4-methoxyphenyl)-2- nitrobenzenesulfonamide (ortho-isomer) conditions->ortho_isomer ortho- meta_isomer N-(4-methoxyphenyl)-3- nitrobenzenesulfonamide (meta-isomer) conditions->meta_isomer meta- para_isomer N-(4-methoxyphenyl)-4- nitrobenzenesulfonamide (para-isomer) conditions->para_isomer para-

Caption: General synthetic workflow for the ortho-, meta-, and para-isomers.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (para-isomer)

This protocol is representative for all three isomers, with the appropriate nitrobenzenesulfonyl chloride being substituted.

  • Reaction Setup: To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g)[1].

  • Solvent and Base: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution. The aqueous basic solution acts as a solvent and neutralizes the HCl byproduct of the reaction, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for approximately 4 days[1]. The extended reaction time is to ensure complete conversion, especially given the heterogeneous nature of the mixture.

  • Workup: Collect the solid product by suction filtration. Wash the precipitate with deionized water to remove any remaining salts, followed by a wash with isopropanol to remove any unreacted starting materials[1].

  • Drying: Dry the product in an oven at a low temperature to yield the final compound[1].

Comparative Synthesis Outcomes
IsomerYieldMelting Point (°C)Reference
ortho- 17.83%85–86[1]
meta- 79.65%133–134[1]
para- 85.84%182–183[1]

The significant difference in yields, particularly the low yield for the ortho-isomer, is likely due to steric hindrance. The bulky nitro group in the ortho position impedes the approach of the p-anisidine nucleophile to the sulfonyl group, thus reducing the reaction efficiency.

Structural Analysis: A Tale of Three Conformations

While the three isomers share the same chemical formula and connectivity, their three-dimensional structures and intermolecular interactions in the solid state are markedly different. These differences were elucidated through single-crystal X-ray diffraction[1][2].

Key Crystallographic Data
Parameterortho-Isomermeta-Isomerpara-IsomerReference
Crystal System MonoclinicMonoclinicMonoclinic[2]
Space Group P2₁/cP2₁/cCc[2]
C-S-N-C Torsion Angle (°) 41.7866.56-58.6[2]
**Angle between Nitro Group and Benzene Ring (°) **47.357.838.1[2]

The most striking difference lies in the C-S-N-C torsion angle, which dictates the relative orientation of the two phenyl rings. This variation in conformation is a direct result of the position of the nitro group. In the ortho-isomer, steric repulsion between the nitro group and the sulfonamide moiety forces the nitro group to twist significantly out of the plane of its attached benzene ring[2].

G cluster_ortho ortho-Isomer cluster_meta_para meta- & para-Isomers ortho Steric Hindrance (NO₂ group near sulfonamide bridge) ortho_twist Significant twist of NO₂ group (47.35°) ortho->ortho_twist ortho_torsion Smaller C-S-N-C torsion angle (41.78°) ortho_twist->ortho_torsion meta_para Less Steric Hindrance meta_para_planar NO₂ group nearly coplanar with benzene ring meta_para->meta_para_planar meta_para_torsion Larger C-S-N-C torsion angles (66.56° and -58.6°) meta_para_planar->meta_para_torsion

Caption: Influence of nitro group position on molecular conformation.

Intermolecular Interactions and Crystal Packing

The differences in molecular conformation directly influence the hydrogen bonding patterns and the overall crystal packing.

  • para- and meta-Isomers: In these isomers, the sulfonamide N-H group forms a hydrogen bond with an oxygen atom of the sulfonamide group of a neighboring molecule. This results in the formation of C(4) chains, a common hydrogen-bonding motif in sulfonamides[2].

  • ortho-Isomer: In contrast, the ortho-isomer exhibits an intramolecular N-H...O hydrogen bond with one of the nitro group's oxygen atoms. The intermolecular hydrogen bonding then occurs between the N-H group and the methoxy oxygen of an adjacent molecule, forming C(7) chains[1].

These distinct hydrogen bonding networks lead to different crystal packing arrangements: the para-isomer forms an infinite three-dimensional network, the meta-isomer forms ladder-shaped sheets, and the ortho-isomer forms fairly planar infinite sheets[1][2].

Performance Implications: From Structure to Activity

Potential for Differential Biological Activity

The biological activity of sulfonamides often relies on their ability to bind to the active site of a target enzyme. The significant conformational differences among the three isomers could lead to variations in their binding affinities.

  • Enzyme Inhibition: For enzymes like carbonic anhydrase, where the sulfonamide group coordinates with a zinc ion in the active site, the overall shape of the molecule and the accessibility of the sulfonamide moiety are crucial[3]. The different torsion angles and resulting molecular shapes of the ortho-, meta-, and para-isomers could lead to different binding efficiencies.

  • Antimicrobial and Anticancer Activity: The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group to cytotoxic species. The electronic environment and steric accessibility of the nitro group, which differ significantly between the isomers, could influence the rate of this bioreduction and thus the potency of the compounds[1].

Physicochemical Properties and Drug-Likeness

The observed differences in melting points suggest variations in crystal lattice energy, which can correlate with solubility—a critical parameter for drug performance. The more planar and symmetrical para-isomer has the highest melting point, suggesting a more stable crystal lattice and potentially lower solubility compared to the other two isomers.

Future Directions: Bridging the Data Gap with Computational Methods

In the absence of direct experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights.

  • QSAR: The distinct structural parameters of the isomers (e.g., torsion angles, dipole moments, electronic properties of the nitro group) can be used as descriptors in QSAR models to predict their relative biological activities[4][5].

  • Molecular Docking: Docking simulations of the three isomers into the active sites of relevant biological targets (e.g., bacterial dihydropteroate synthase, human carbonic anhydrase isoforms) could predict their binding modes and affinities, helping to prioritize which isomer to advance for further experimental testing[6].

Conclusion

The positional isomerism of the nitro group in N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has a profound impact on their molecular structure, conformation, and intermolecular interactions. The ortho-isomer is significantly influenced by steric hindrance, leading to a twisted conformation and a unique hydrogen bonding pattern. The meta- and para-isomers, with less steric strain, adopt more conventional sulfonamide hydrogen bonding motifs but differ in their overall crystal packing.

While a direct comparative performance evaluation is pending further experimental investigation, the detailed structural analysis presented in this guide provides a solid foundation for predicting potential differences in biological activity and physicochemical properties. For researchers in drug discovery, this isomeric series serves as an excellent model system for studying how subtle structural modifications can be leveraged to fine-tune the properties of a lead compound. Future work should focus on obtaining comparative biological data for these isomers to validate the structure-based hypotheses and further elucidate the structure-activity relationships within this important class of molecules.

References

  • Oblazny, M., & Hamaker, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. [Link]

  • ResearchGate. (2025). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]

  • Winum, J. Y., et al. (2009). Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties. Bioorganic & Medicinal Chemistry Letters, 19(7), 2094-2098. [Link]

  • El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8107. [Link]

  • Asati, V., et al. (2012). QSAR Study of 4-Benzylideneamino-Benzenesulfonamides & 4-Phenyliminomethyl-Benzenesulfonamides Derivatives as Selective Cyclooxygenase-2 (COX-2) & COX-1 Inhibitors. International Journal of Drug Design and Discovery, 3(2), 730-736.
  • Biomman Biology. (2021, November 19). Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric) [Video]. YouTube. [Link]

  • Adeniyi, A. A., et al. (2021). 4-benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Journal of the Serbian Chemical Society, 86(2), 213-228.
  • ResearchGate. (2025). (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. [Link]

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